Ro4987655
Description
MEK Inhibitor this compound is an orally active small molecule, targeting mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), with potential antineoplastic activity. MEK inhibitor this compound binds to and inhibits MEK, which may result in the inhibition of MEK-dependent cell signaling and the inhibition of tumor cell proliferation. MEK, a dual specificity threonine/tyrosine kinase, is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.
Properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
| Record name | RO-4987655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-4987655 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-4987655 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro4987655: A Technical Guide on a MEK Inhibitor for KRAS-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by mutations in the KRAS oncogene, which have historically been challenging to target therapeutically. The RAS/RAF/MEK/ERK signaling pathway is a critical downstream effector of KRAS, making it an attractive target for therapeutic intervention. Ro4987655 is a potent and selective, orally administered, allosteric inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound aims to block the downstream signaling cascade that promotes tumor cell proliferation and survival in KRAS-mutant NSCLC. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor of MEK1/2.[1] MEK (Mitogen-activated protein kinase kinase) is a dual-specificity protein kinase that phosphorylates and activates ERK (extracellular signal-regulated kinase). In KRAS-mutant NSCLC, the constitutively active KRAS protein leads to aberrant activation of the downstream RAF-MEK-ERK cascade, driving uncontrolled cell proliferation and survival. By binding to a specific allosteric pocket on the MEK enzyme, this compound prevents its phosphorylation and activation, thereby inhibiting the downstream phosphorylation of ERK1/2.[1] This leads to the downregulation of signaling pathways that are critical for tumor growth.
Data Presentation
Table 1: In Vitro Activity of this compound and Other MEK Inhibitors in KRAS-Mutant NSCLC Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 / GI50 (µM) | Reference |
| This compound | NCI-H2122 | KRAS G12C | 0.0065 | [2] |
| Selumetinib | NIH3T3-KRASG12C | KRAS G12C | 0.072 | [3] |
| Selumetinib | NIH3T3-KRASG12D | KRAS G12D | 0.150 | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Clinical Efficacy of this compound in Patients with KRAS-Mutant NSCLC (Phase I Expansion Study)
| Parameter | Value | Reference |
| Number of Patients | 24 | [2][4] |
| Evaluable for Response | 18 | [2][4] |
| Recommended Dose | 8.5 mg twice daily | [2][4] |
| Partial Response (PR) | 2 (11%) | [2][4] |
| Progressive Disease (PD) | Not explicitly stated for all, but all KRAS-mutant colorectal cancer patients had PD | [2][4] |
Table 3: Pharmacodynamic Effects of this compound in Patients
| Biomarker | Effect | Cohort | Reference |
| pERK Inhibition (in PBMCs) | Mean 75% suppression at MTD | Advanced solid tumors | [1] |
| Ki-67 Modulation | Significant differences among cohorts | Melanoma, NSCLC, Colorectal Cancer | [2] |
| Fluorodeoxyglucose (FDG) Uptake | 69% of patients showed a decrease between baseline and day 15 | Melanoma, NSCLC, Colorectal Cancer | [2] |
PBMCs: Peripheral Blood Mononuclear Cells; MTD: Maximum Tolerated Dose.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a general method for assessing the effect of MEK inhibitors on the proliferation of KRAS-mutant NSCLC cells.
-
Cell Seeding: Plate KRAS-mutant NSCLC cells (e.g., A549, H460, H23) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other MEK inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for p-ERK Inhibition
This protocol outlines a general procedure to determine the inhibition of ERK phosphorylation by MEK inhibitors.
-
Cell Lysis: Treat KRAS-mutant NSCLC cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Xenograft Tumor Model
This is a generalized protocol for evaluating the in vivo efficacy of MEK inhibitors in KRAS-mutant NSCLC xenograft models.
-
Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at predetermined doses and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for western blot analysis of p-ERK levels or immunohistochemistry (IHC) for proliferation markers like Ki-67.
Mandatory Visualization
Caption: The RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of this compound.
Caption: A typical preclinical to clinical workflow for a targeted therapy like this compound.
Caption: Logical relationships in the development of a MEK inhibitor for KRAS-mutant NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKKβ targeting reduces KRAS-induced lung cancer angiogenesis in vitro and in vivo: a potential anti-angiogenic therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The MEK Inhibitor Ro4987655: A Comprehensive Technical Guide to its Effect on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of Ro4987655, a selective MEK inhibitor, with a primary focus on its impact on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This document provides a detailed overview of the core scientific findings, quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound, also known as CH4987655, is an orally active, small-molecule inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] By binding to and inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (pERK1/2).[1][2] This inhibition of the RAS/RAF/MEK/ERK pathway ultimately leads to the suppression of cell signaling responsible for proliferation and survival in various cancer types.[1][2][3]
Quantitative Analysis of this compound-Mediated ERK Phosphorylation Inhibition
The inhibitory effect of this compound on ERK phosphorylation has been quantified in numerous preclinical and clinical studies. The data presented below is a summary of key findings from in vitro cell-based assays and in vivo xenograft models.
Table 1: In Vitro Inhibition of ERK Phosphorylation by this compound
| Cell Line | Cancer Type | This compound Concentration | Time Point | pERK1/2 Inhibition | Key Findings & Notes |
| NCI-H2122 | Non-Small Cell Lung Cancer | 0.1 - 1.0 µM | 2 hours | Significant suppression | A modest increase in pMEK and pAKT was observed, suggesting a feedback mechanism.[1] |
| NCI-H2122 | Non-Small Cell Lung Cancer | 0.1 µM | Day 1 | Transient decrease | Followed by a slight up-regulation on day 3, indicating feedback reactivation.[1] |
| Various Cancer Cell Lines | Lung, Colorectal, Pancreatic Cancer, Melanoma | Not Specified | Not Specified | Potent growth inhibitory effect | Induced G1 phase cell cycle arrest.[4] |
| BRAF-mutant WM266.4 and A375 | Human Melanoma | 6 mg/kg (in vivo) | Not Specified | Total inhibition | Measured by Mesoscale Discovery (MSD) assay.[5] |
Table 2: In Vivo Inhibition of ERK Phosphorylation by this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Time Point | pERK1/2 Down-regulation | Key Findings & Notes |
| NCI-H2122 | Non-Small Cell Lung Cancer | 1.0, 2.5, and 5.0 mg/kg | Day 1 and Day 3 | Significant | Confirmed target engagement in xenografted tumors.[1] |
| HT-29 | Human Colon Cancer | Not Specified | Not Specified | Marked reduction | Supports the in vivo efficacy of this compound.[1] |
| WM266.4 and A375 | Human Melanoma | 6 mg/kg | Not Specified | Significant | Correlated with tumor growth inhibition.[5] |
Table 3: Clinical Pharmacodynamic Biomarker Analysis of pERK Inhibition
| Patient Population | Sample Type | This compound Dose | pERK Inhibition | Key Findings & Notes |
| Advanced Solid Tumors | Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | >80% inhibition at higher doses | pERK inhibition in PBMCs serves as a pharmacodynamic biomarker of MEK inhibition.[6] |
| Advanced Cancer with RAS-RAF Mutations | Peripheral Blood Mononuclear Cells (PBMCs) | 8.5 mg twice daily (MTD) | Mean 75% | High and sustained pERK inhibition was observed at the maximum tolerated dose.[7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of this compound's effects.
Detailed Experimental Protocols
The following sections provide representative protocols for the key experimental techniques used to evaluate the effect of this compound on ERK phosphorylation. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blotting for pERK Analysis
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated ERK (pERK) and total ERK in cell or tissue lysates.
Materials:
-
This compound-treated and control cell/tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To measure total ERK, the membrane can be stripped of the pERK antibodies and re-probed with the total ERK antibody following the same procedure from step 7 onwards.
Reverse Phase Protein Array (RPPA) for High-Throughput Analysis
Objective: To perform a high-throughput, quantitative analysis of pERK and other signaling proteins across a large number of samples simultaneously.
Materials:
-
This compound-treated and control cell/tissue lysates
-
RPPA lysis buffer
-
Protein quantification reagents
-
Nitrocellulose-coated slides
-
Arrayer robot
-
Primary antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Biotinylated secondary antibody
-
Streptavidin-conjugated fluorescent dye
-
Array scanner
Protocol:
-
Lysate Preparation: Prepare protein lysates from treated and control samples using a specialized RPPA lysis buffer.
-
Protein Quantification and Normalization: Accurately determine and normalize the protein concentration of all lysates.
-
Serial Dilution: Create a serial dilution of each lysate.
-
Array Printing: Use a robotic arrayer to spot the diluted lysates onto nitrocellulose-coated slides.
-
Blocking: Block the slides to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate each slide with a specific primary antibody (e.g., anti-pERK1/2).
-
Secondary Antibody and Signal Amplification: Incubate with a biotinylated secondary antibody, followed by a streptavidin-conjugated fluorescent dye.
-
Scanning and Image Analysis: Scan the slides using a microarray scanner and quantify the spot intensities using specialized software.
-
Data Normalization and Analysis: Normalize the data to account for variations in protein loading and perform statistical analysis.
Immunohistochemistry (IHC) for In Situ pERK Detection
Objective: To visualize the localization and quantify the expression of pERK within the cellular context of tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from xenograft models
-
Antigen retrieval solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Biotinylated anti-rabbit secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with the ABC reagent.
-
Detection: Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopy and Analysis: Examine the slides under a microscope and score the intensity and percentage of pERK-positive cells.
Conclusion
This compound is a potent and selective MEK inhibitor that effectively suppresses the phosphorylation of ERK1/2, a critical node in the MAPK signaling pathway. The quantitative data from both in vitro and in vivo studies consistently demonstrate its on-target activity. The use of pERK as a pharmacodynamic biomarker has been instrumental in the clinical development of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other MEK inhibitors on ERK phosphorylation and downstream cellular processes. A thorough understanding of its mechanism of action and the associated feedback loops is essential for the rational design of combination therapies to overcome potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Combined inhibition of MEK and Aurora A kinase in KRAS/PIK3CA double-mutant colorectal cancer models [frontiersin.org]
- 3. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Overactivation of Akt Contributes to MEK Inhibitor Primary and Acquired Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches. [publications.scilifelab.se]
In Vitro Efficacy of Ro4987655: A Technical Overview of IC50 Values in Cancer Cell Lines
For Immediate Release: November 7, 2025
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Ro4987655 (also known as CH4987655), a selective, orally bioavailable MEK inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's potency against various cancer cell lines, detailed experimental methodologies, and visualization of the targeted signaling pathway.
Core Findings: Potency Across Diverse Cancer Cell Lines
This compound has demonstrated potent antiproliferative effects across a broad spectrum of human cancer cell lines, including those derived from lung, colorectal, pancreatic, and melanoma tumors.[1] The compound's primary mechanism of action is the highly selective, ATP-noncompetitive inhibition of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling cascade.[1]
Summary of In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays, highlighting its efficacy at both the enzymatic and cellular levels.
| Target/Cell Line | Tissue of Origin | IC50 Value | Assay Type | Reference |
| MEK1 | - | 5.2 nM | Raf/MEK1/ERK2 Cascade Assay | [1] |
| COLO 205 | Colorectal | 0.86 nM | Cytotoxicity Assay | [2] |
| NCI-H2122 | Lung | 6.5 nM (0.0065 µM) | Cell Proliferation Assay | [2][3] |
| C32 | Melanoma | 8.4 nM | Cytotoxicity Assay | [2] |
Note: The cytotoxicity assays for C32 and COLO 205 were conducted over a 4-day period.[2]
The RAS/RAF/MEK/ERK Signaling Pathway: The Target of this compound
The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[4] Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers.[4] this compound specifically targets and inhibits MEK1, thereby blocking downstream signaling to ERK and inhibiting uncontrolled cell proliferation.[4]
Experimental Protocols
The determination of IC50 values for this compound involves standardized in vitro assays. Below are representative protocols for enzymatic and cell-based assays.
MEK1 Enzymatic Assay (Raf/MEK1/ERK2 Cascade Assay)
This assay quantifies the direct inhibitory effect of this compound on MEK1 kinase activity.
Detailed Steps:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing recombinant active Raf, inactive MEK1, and inactive ERK2 is prepared in a kinase assay buffer.
-
Compound Addition: Serial dilutions of this compound or a vehicle control are added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the level of phosphorylated ERK2 is quantified. This is often achieved using methods such as ELISA, HTRF, or other immunoassay techniques that employ an antibody specific for phosphorylated ERK.
-
Data Analysis: The percentage of MEK1 inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (Growth Inhibition) Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines. The protocol for the NCI-H2122 cell line is detailed below as a representative example.
Detailed Steps for NCI-H2122 Cell Line:
-
Cell Seeding: NCI-H2122 cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle-only control is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric method. A common method is the use of a Cell Counting Kit that employs a tetrazolium salt (such as WST-8), which is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
IC50 Determination: The percentage of cell growth inhibition is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value is then derived by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a potent and selective MEK inhibitor with significant in vitro activity against a range of cancer cell lines. The data presented in this guide underscore its potential as a targeted therapeutic agent. The provided protocols offer a foundation for the in vitro characterization of this and similar compounds. Further research is warranted to expand the panel of tested cell lines and to explore the efficacy of this compound in combination with other anticancer agents.
References
The Selective MEK1/2 Inhibitor Ro4987655: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro4987655 (also known as CH4987655) is a potent, orally active, and highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK's role in regulating cell proliferation, differentiation, and survival makes it a critical target in oncology.[3][4][5] Constitutive activation of this pathway is a hallmark of many human cancers, often driven by mutations in BRAF or RAS genes.[3] this compound is an ATP-noncompetitive inhibitor that binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK, locking the enzyme in a catalytically inactive conformation.[3][6][7] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical activity, preclinical efficacy, and clinical pharmacokinetics and pharmacodynamics, along with detailed experimental methodologies.
Mechanism of Action and Biochemical Profile
This compound potently inhibits MEK1/MEK2, the only known kinases to phosphorylate and activate ERK1/2.[3] This inhibition effectively blocks downstream signaling in the MAPK pathway, leading to reduced cell proliferation and tumor growth.[1] Preclinical studies have demonstrated its potent anti-tumor activity as a monotherapy and in combination with other agents.[8] A key feature of this compound is its slow dissociation from the MEK enzyme, which may contribute to its sustained clinical efficacy.[3][9]
Biochemical Activity Data
| Parameter | Value | Target | Notes |
| IC50 | 5.2 nM | MEK1/MEK2 | In vitro enzyme assay.[10] |
| Cellular IC50 | 0.0065 µM (6.5 nM) | NCI-H2122 cells | Inhibition of cell proliferation.[10] |
| Binding Mechanism | Allosteric, ATP-noncompetitive | MEK1/MEK2 | Binds to a pocket adjacent to the ATP-binding site.[3][6][7] |
Preclinical In Vivo Efficacy
This compound has demonstrated significant single-agent anti-tumor activity in various human cancer xenograft models, including those with BRAF and KRAS mutations.[3][11] Oral administration of this compound has been shown to result in complete tumor regressions in some preclinical models.[10]
In Vivo Efficacy in NCI-H2122 Xenograft Model
| Dose | Tumor Growth Inhibition (TGI) on Day 3 | Notes |
| 1.0 mg/kg | 119% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |
| 2.5 mg/kg | 145% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |
| 5.0 mg/kg | 150% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |
Clinical Pharmacology and Pharmacodynamics
Phase I clinical trials (such as NCT00817518) have evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[3][12]
Pharmacokinetic Profile in Humans
| Parameter | Value | Dosing |
| Time to Maximum Concentration (Tmax) | ~1 hour | Single oral dose.[10] |
| Half-life (t1/2) | ~4 hours | Following oral administration in patients.[3][13] |
| Dose Proportionality | Linear | Observed in Phase I studies.[3][12] |
Pharmacodynamic Profile in Humans
| Biomarker | Effect | Dose | Tissue |
| Phosphorylated ERK (pERK) | Mean 75% inhibition | 8.5 mg twice daily (MTD) | Peripheral Blood Mononuclear Cells (PBMCs).[3][13] |
| Phosphorylated ERK (pERK) | >80% inhibition | Higher single doses (0.5-4 mg) | Peripheral Blood Mononuclear Cells (PBMCs) in healthy volunteers.[3] |
| Ki67 (Proliferation) | Reduced expression | 8.5 mg twice daily | Paired tumor biopsies.[4][6] |
| [18F]FDG Uptake (Metabolic Activity) | Reduction in 79.4% of patients | Various doses | Tumors (assessed by PET scan).[3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., NCI-H2122) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT, XTT, or WST-1.[14][15] For example, using an MTT assay:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[15]
-
A solubilization solution is added to dissolve the formazan crystals.[15]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H2122) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[11]
-
Drug Administration: this compound is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle solution.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as pERK and Ki67 by immunohistochemistry or western blotting.
Phospho-ERK (pERK) Pharmacodynamic Assay in PBMCs
Objective: To assess the in vivo inhibition of MEK by this compound by measuring pERK levels in a surrogate tissue.
Methodology:
-
Blood Collection: Whole blood samples are collected from patients at various time points before and after this compound administration.[3]
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Ex Vivo Stimulation (Optional but recommended for low basal pERK): PBMCs can be stimulated ex vivo with an agent like phorbol 12-myristate 13-acetate (PMA) to induce a robust and measurable pERK signal.
-
Cell Lysis: PBMCs are lysed to extract cellular proteins.
-
pERK Detection: The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as:
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for pERK and total ERK. The fluorescence intensity is measured by a flow cytometer.[16]
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against pERK and total ERK.[11]
-
Meso Scale Discovery (MSD) Assay: A plate-based immunoassay for sensitive and quantitative measurement of pERK and total ERK.
-
-
Data Analysis: The pERK signal is normalized to the total ERK signal, and the percentage of pERK inhibition is calculated relative to the pre-dose baseline.
Signaling Pathways and Experimental Workflows
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A typical workflow for an in vivo xenograft study evaluating this compound.
Caption: Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.
Conclusion
This compound is a well-characterized, selective MEK1/2 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both preclinical and clinical settings. Its favorable pharmacokinetic and pharmacodynamic profiles, coupled with a manageable safety profile, underscore its potential as a therapeutic agent for cancers driven by the MAPK pathway. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other MEK inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor this compound (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [repositori.upf.edu]
- 9. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pharmacodynamics of Ro4987655 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Ro4987655 (also known as CH4987655), a potent and selective inhibitor of MEK1 and MEK2. The information presented herein is collated from various preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound is an orally active, small-molecule, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and its homolog MEK2.[1][2][3] These dual-specificity kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers and plays a critical role in cell proliferation and survival.[1][3] By binding to a site adjacent to ATP, this compound non-competitively inhibits MEK1/2 activity.[3] This prevents the phosphorylation and subsequent activation of the downstream effector kinases, extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2).[1][4] The inhibition of this cascade leads to the suppression of MEK-dependent cell signaling, ultimately resulting in reduced tumor cell proliferation.[1][2]
Below is a diagram illustrating the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound.
Caption: RAS/RAF/MEK/ERK signaling pathway and this compound mechanism of action.
In Vitro Pharmacodynamics
The in vitro activity of this compound has been characterized in various cancer cell lines, demonstrating potent inhibition of MEK1/2 and downstream signaling, leading to anti-proliferative effects.
Quantitative In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MEK1/2 Inhibition) | 5.2 nM | Enzyme Assay | [5] |
| IC50 (Cell Proliferation) | 0.0065 µM | NCI-H2122 | [4][5] |
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.
Methodology:
-
Cell Culture: NCI-H2122 human lung carcinoma cells are cultured at 37°C in a 5% CO2 atmosphere, using the growth medium recommended by the American Type Culture Collection (ATCC).[4]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a cell viability reagent like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
Below is a workflow diagram for a typical in vitro cell proliferation assay.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Ro4987655: A Deep Dive into MEK Inhibition in the MAPK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro4987655, also known as CH4987655, is a potent and highly selective, orally active, small-molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that plays a central role in regulating cell proliferation, differentiation, and survival.[3][4] Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action within the MAPK signaling pathway, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental protocols.
Mechanism of Action: Targeting the Core of the MAPK Pathway
This compound is an ATP-noncompetitive inhibitor that binds to an allosteric site on MEK1/2, preventing its phosphorylation and subsequent activation of ERK1/2.[5] This blockade of ERK1/2 phosphorylation inhibits downstream signaling, leading to a reduction in tumor cell proliferation.[3] The high selectivity of this compound for MEK1/2 minimizes off-target effects, a desirable characteristic for targeted cancer therapies.[4]
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (MEK1/2 Inhibition) | 5.2 nM | In vitro assay | [1] |
| IC50 (Cell Proliferation) | 0.0065 µM | NCI-H2122 (human lung carcinoma) | [1] |
| Tumor Growth Inhibition (TGI) | 119% (1.0 mg/kg), 145% (2.5 mg/kg), 150% (5.0 mg/kg) | NCI-H2122 xenograft | [1] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily (17.0 mg total daily dose) | Patients with advanced solid tumors | [4] |
| MTD (Japanese patients) | 4 mg twice daily (8 mg total daily dose) | Japanese patients with advanced solid tumors | [6] |
| Plasma Half-life (t1/2) | 4.32 to 21.1 hours | Japanese patients with advanced solid tumors | [6] |
| Time to maximum concentration (tmax) | ~1 hour | Healthy volunteers | [1] |
| pERK Inhibition at MTD | Mean 75% | Patients with advanced solid tumors | [4] |
Table 3: Clinical Efficacy of this compound in Phase I Studies
| Tumor Type | Response | Patient Population | Reference |
| Esophageal Cancer | 1 confirmed partial response | Japanese patients with advanced solid tumors | [6] |
| BRAF-mutant Melanoma | 4 partial responses (24%) | Patients with advanced solid tumors | [7] |
| BRAF wild-type Melanoma | 4 partial responses (20%) | Patients with advanced solid tumors | [7] |
| KRAS-mutant NSCLC | 2 partial responses (11%) | Patients with advanced solid tumors | [7] |
| KRAS-mutant Colorectal Cancer | All patients had progressive disease | Patients with advanced solid tumors | [7] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro Cell Proliferation Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Line: NCI-H2122 human lung carcinoma cells.[1]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or MTT.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for pERK Inhibition
-
Objective: To measure the inhibition of ERK phosphorylation in response to this compound treatment.
-
Methodology:
-
Cells or peripheral blood mononuclear cells (PBMCs) are treated with this compound for a specified time.[6][8]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]
-
Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.[1]
-
Methodology:
-
Human tumor cells (e.g., NCI-H2122) are subcutaneously injected into the flanks of the mice.[1]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound is administered orally at various doses.[1]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
The following diagram illustrates a typical workflow for an in vivo xenograft study.
References
- 1. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antitumor Activity of Ro4987655: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical antitumor activity of Ro4987655, a potent and selective MEK inhibitor. The information presented herein is intended to support further research and development of this compound.
Introduction
This compound (also known as CH4987655) is an orally active, small-molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.[2][3] By targeting MEK, this compound represents a promising therapeutic strategy for a range of solid tumors.
Mechanism of Action: Targeting the MAPK Pathway
This compound is a highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2.[3] As a key kinase in the MAPK signaling cascade, MEK's primary role is to phosphorylate and activate ERK (extracellular signal-regulated kinase). Activated ERK then translocates to the nucleus to regulate the activity of various transcription factors involved in cell cycle progression, proliferation, and survival.[4] Constitutive activation of this pathway, often driven by mutations in upstream components like BRAF or RAS, is a hallmark of many cancers.[2][3] this compound's inhibition of MEK effectively blocks the phosphorylation of ERK, thereby abrogating downstream signaling and leading to cell cycle arrest and inhibition of tumor growth.[2][3]
Preclinical Antitumor Activity
In Vitro Studies
This compound has demonstrated potent inhibition of MEK kinase activity and the proliferation of various cancer cell lines, particularly those with activating mutations in the MAPK pathway.
| Target/Cell Line | Assay | IC50 | Reference |
| MEK1/MEK2 | Kinase Assay | 5.2 nM | [1] |
| NCI-H2122 (KRAS mutant) | Proliferation Assay | 6.5 nM | [1][5] |
In Vivo Studies
In human tumor xenograft models, orally administered this compound has shown significant antitumor activity, including tumor regression.
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H2122 | 1.0 mg/kg, once daily | 119% | [1][5] |
| NCI-H2122 | 2.5 mg/kg, once daily | 145% | [1][5] |
| NCI-H2122 | 5.0 mg/kg, once daily | 150% | [1][5] |
Clinical Development
A Phase I dose-escalation study was conducted in patients with advanced solid tumors to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound.
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors | [1][5] |
| Dosing Schedule | Once and twice daily | [1][5] |
| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily | [1][5] |
| Dose-Limiting Toxicities (DLTs) | Blurred vision, elevated creatine phosphokinase | [1][5] |
| Common Adverse Events | Rash-related toxicity, gastrointestinal disorders | [1][5] |
| Pharmacokinetics | Dose-linear, half-life of ~4 hours | [1][5] |
| Target Inhibition at MTD | ~75% suppression of pERK in PBMCs | [1][5] |
| Clinical Benefit Rate | 21.1% | [1][5] |
| Partial Responses | 2 (1 confirmed, 1 unconfirmed) | [1][5] |
A similar Phase I study in Japanese patients with advanced solid tumors determined an MTD of 4 mg twice daily, with grade 3 creatine phosphokinase elevation being the primary DLT.[6] In this study, one patient with esophageal cancer had a confirmed partial response, and seven patients showed progression-free survival for longer than 16 weeks.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., NCI-H2122) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Western Blotting for pERK Inhibition
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H2122) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses (e.g., 1.0, 2.5, 5.0 mg/kg) once daily. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Phase I Clinical Trial Design
-
Study Design: An open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors who have failed standard therapies.
-
Dose Escalation: A 3+3 dose-escalation design is typically used, where cohorts of 3-6 patients receive escalating doses of this compound.
-
Primary Objectives: To determine the MTD and DLTs of this compound.
-
Secondary Objectives: To evaluate the safety, pharmacokinetics, and preliminary antitumor activity.
-
Pharmacodynamic Assessments: Inhibition of pERK is measured in peripheral blood mononuclear cells (PBMCs) at various time points after drug administration.
-
Tumor Response Evaluation: Tumor responses are assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro4987655: A Technical Guide for Basic Science Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the MEK inhibitor Ro4987655 (also known as CH4987655) for its application in basic science cancer research. This document details its mechanism of action, preclinical and clinical efficacy, and provides detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound is an orally active, highly selective, and ATP-noncompetitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Constitutive activation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of many cancers, promoting cell proliferation, differentiation, and survival.[3][4] By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[1][5]
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| MEK1/2 IC50 | N/A | 5.2 nM | [6][7] |
| Proliferation IC50 | NCI-H2122 | 0.0065 µM | [6][7] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Athymic Nude Mice | NCI-H2122 | 1.0 mg/kg | 119% (on day 3) | [6][7] |
| Athymic Nude Mice | NCI-H2122 | 2.5 mg/kg | 145% (on day 3) | [6][7] |
| Athymic Nude Mice | NCI-H2122 | 5.0 mg/kg | 150% (on day 3) | [6][7] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Tmax | ~1 hour | [6][7] |
| Terminal t1/2 | ~4-25 hours | [2][3][6] |
| Cmax and AUC Variability | Low (9-25%) | [6][7] |
Table 4: Clinical Response to this compound in a Phase I Trial
| Patient Population | Response Rate | Reference |
| BRAF-mutant Melanoma | 24% (4/17) Partial Response | [7] |
| BRAF wild-type Melanoma | 20% (4/20) Partial Response | [7] |
| KRAS-mutant NSCLC | 11% (2/18) Partial Response | [7] |
| KRAS-mutant Colorectal Cancer | 0% Partial Response | [7] |
| Patients with Advanced Solid Tumors | 79.4% showed reduced [18F]FDG uptake | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.
-
Cell Culture: Culture NCI-H2122 cells (or other cancer cell lines of interest) in the recommended medium and conditions.[6]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.[6]
-
Viability Quantification: Quantify viable cells using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Western Blotting for pERK Inhibition
This protocol outlines the procedure to assess the inhibition of ERK phosphorylation by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dried milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[1] Also, probe a separate blot or strip and re-probe the same blot with an antibody against total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound.
-
Animal Model: Use female athymic nude mice, 4-6 weeks old.[8]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 4 x 10^6 NCI-H2122 cells) into the flank of the mice.[3]
-
Tumor Growth and Randomization: Allow tumors to reach a volume of 100-200 mm³ before randomizing the mice into treatment and control groups.[3]
-
Drug Formulation and Administration: For in vivo use, dissolve this compound in a vehicle such as 50% ethanol/50% Cremophor® EL, which is then diluted with distilled water before oral administration.[6]
-
Treatment: Administer this compound orally at the desired doses and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume using digital calipers at regular intervals. Calculate tumor volume using the formula: Volume = (width)² x length/2.[8]
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI).
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between its target inhibition and downstream effects.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Caption: The logical relationship of MEK inhibition by this compound to its downstream cellular effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Ro4987655 experimental protocol for cell culture
Application Notes: Ro4987655 in Cell Culture
Introduction
This compound (also known as CH4987655) is a potent and highly selective, orally active, ATP-noncompetitive inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2).[1][2][3] MEK is a critical dual-specificity threonine/tyrosine kinase in the RAS/RAF/MEK/ERK signaling cascade, a pathway central to regulating cell proliferation, differentiation, and survival.[1][4] Aberrant activation of the MAPK pathway is a frequent event in many human cancers, often driven by mutations in RAS or BRAF genes.[3][4] By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, which can lead to the inhibition of MEK-dependent cell signaling and a halt in tumor cell proliferation.[1][5][6] In various cancer cell lines, this compound has been shown to induce G1 phase cell cycle arrest, exhibiting a potent growth-inhibitory effect.[3]
These application notes provide detailed protocols for evaluating the effects of this compound in a cell culture setting, intended for researchers in oncology and drug development.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies.
| Target/Assay | Cell Line | IC50 Value | Reference |
| MEK1/MEK2 Inhibition | Enzyme Assay | 5.2 nM | [2][3] |
| Cell Proliferation | NCI-H2122 (Lung Carcinoma) | 0.0065 µM (6.5 nM) | [2][6] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells and allows for the calculation of the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2122, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm for MTS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. A typical concentration range could be 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.1%).
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent to each well (including controls).
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Vehicle] x 100).
-
Plot the viability percentage against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of MEK and its downstream target ERK.
Materials:
-
Cancer cell line cultured in 6-well plates or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1.0 µM) and a vehicle control for a specified time (e.g., 2 hours).[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in p-ERK/total ERK ratio indicates target engagement by this compound.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to evaluate the effect of this compound on cell cycle distribution, specifically to confirm the G1 phase arrest mentioned in the literature.[3]
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 10x the proliferation IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and attached cells. Aspirate the medium (containing floating cells) and save it.
-
Wash attached cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the saved medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.
-
Visualizations
Signaling Pathway of this compound
Caption: The MAPK signaling pathway with this compound inhibition of MEK1/2.
General Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro4987655 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ro4987655, a potent and highly selective MEK1/2 inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately assessing the compound's activity and mechanism of action in a laboratory setting.
Mechanism of Action
This compound is an orally active, small-molecule inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] MEK kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2] By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2. This leads to the inhibition of MEK-dependent cell signaling and a subsequent decrease in tumor cell proliferation.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro concentrations and IC50 values for this compound from published studies.
| Assay Type | Cell Line/Target | Parameter | Concentration | Reference |
| Kinase Inhibition | MEK1/MEK2 | IC50 | 5.2 nM | [1] |
| Cell Proliferation | NCI-H2122 | IC50 | 0.0065 µM (6.5 nM) | [1][3] |
| pERK1/2 Inhibition | NCI-H2122 | Effective Concentration | 0.1 - 1.0 µM | [1][3] |
Experimental Protocols
Cell Proliferation Assay (MTT/CCK-8)
This protocol is designed to determine the inhibitory effect of this compound on the proliferation of cancer cell lines, such as NCI-H2122.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NCI-H2122 cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count NCI-H2122 cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.[4]
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis of pERK1/2 Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
NCI-H2122 cells (or other suitable cell line)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2, and a loading control antibody (e.g., mouse anti-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed NCI-H2122 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 0.3, 1.0 µM) and a vehicle control (DMSO) for 2 hours at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total ERK1/2 and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies.
-
In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)
This protocol provides a general framework for measuring the direct inhibitory activity of this compound on MEK1 kinase activity using a luminescent-based assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 as a substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a white, opaque plate, add the following components in order:
-
This compound dilution or vehicle control (DMSO).
-
Recombinant active MEK1 enzyme.
-
Inactive ERK2 substrate.
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western Blot analysis of pERK1/2 inhibition by this compound.
References
Application Notes and Protocols for Western Blot Analysis of pERK Following Ro4987655 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers.[1] Ro4987655 is a potent and selective inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[3][4][5] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (pERK1/2).[1][3] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of ERK using Western blotting.
Key Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition.
Experimental Workflow
The overall experimental workflow for this protocol is depicted below.
Caption: Experimental workflow for pERK Western blot analysis.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and dilutions for reagents used in this protocol.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 1.0 µM | Effective suppression of pERK1/2 has been observed in this range.[1][3] |
| Incubation Time | 2 - 24 hours | A significant decrease in pERK1/2 can be seen as early as 2 hours post-treatment.[1][3] |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and is typically ≤ 0.1%. |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Host Species | Recommended Dilution | Supplier Example |
| Anti-phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:500 - 1:2000 | Elabscience (E-AB-70310)[6] |
| Anti-total-ERK1/2 | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology (#9102)[7] |
| Anti-GAPDH (Loading Control) | Rabbit | 1:1000 - 1:20000 | Cell Signaling Technology (#2118), Proteintech (10494-1-AP)[8][9] |
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:5000 | Varies by manufacturer |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., NCI-H2122) at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer for phosphorylated proteins. A modified RIPA buffer or NP-40 buffer is recommended. It is crucial to add freshly prepared protease and phosphatase inhibitors immediately before use.[5][10]
-
Modified RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.25% Sodium deoxycholate
-
1 mM PMSF (add fresh)
-
1x Protease Inhibitor Cocktail (add fresh)
-
1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate, sodium fluoride, β-glycerophosphate) (add fresh)[5]
-
-
-
Cell Lysis: a. Place the culture plate on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blotting
-
Sample Preparation: a. Based on the protein quantification, normalize the volume of each sample to contain an equal amount of protein (typically 20-30 µg per lane). b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: a. Load the prepared samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane. b. Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for efficient transfer. b. Typical wet transfer conditions are 100V for 60-90 minutes, ensuring the transfer apparatus is kept cool.
-
Blocking: a. After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). b. To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-pERK, anti-total ERK, and anti-GAPDH) in 5% BSA in TBST according to the recommended dilutions (see Table 2). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for pERK first. The membrane can then be stripped and re-probed for total ERK and a loading control. Alternatively, separate blots can be run for each antibody.[12]
-
Washing: a. Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
-
Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: a. Wash the membrane three times for 10-15 minutes each with TBST at room temperature with gentle agitation to remove unbound secondary antibody.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13][14] b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a CCD-based digital imager or by exposing the membrane to X-ray film.[13][14]
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the pERK signal to the total ERK signal for each sample. Further normalization to a loading control like GAPDH can account for any loading inaccuracies. c. Compare the normalized pERK levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
References
- 1. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. biocompare.com [biocompare.com]
- 8. GAPDH Antibody (14C10) Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 9. GAPDH antibody (10494-1-AP) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Chemiluminescent Western blotting [jacksonimmuno.com]
Application Notes and Protocols for Ro4987655 Dissolution in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ro4987655, a selective MEK inhibitor, for in vivo research applications. The following information is intended to guide researchers in preparing this compound for administration in animal models.
This compound is an orally active small molecule that targets and inhibits MEK1 (also known as MAP2K1), a critical kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common feature in various cancers, making this compound a compound of interest for oncological research.[1][3][4]
Physicochemical Properties and Solubility
This compound is a solid powder.[5] For in vivo applications, it requires dissolution in a suitable vehicle to ensure bioavailability and consistent dosing. The selection of an appropriate solvent system is critical for the success of in vivo experiments.
Data Presentation: this compound In Vivo Formulations
The following table summarizes various solvent systems that can be used to dissolve this compound for in vivo administration. Researchers should select the most appropriate vehicle based on their specific experimental design, animal model, and desired route of administration.
| Vehicle Composition | Achieved Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.42 mM) | A multi-component vehicle suitable for achieving a clear solution. Heat and/or sonication can be used to aid dissolution if precipitation occurs. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.42 mM) | Utilizes a cyclodextrin to enhance solubility for a clear solution. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.42 mM) | A lipid-based vehicle suitable for oral gavage. | [6] |
| 50% Ethanol, 50% Cremophor® EL | Not specified | This stock solution should be diluted fivefold with distilled water on the day of dosing. | [2] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vivo studies based on the formulations presented above.
Protocol 1: Multi-component Aqueous Vehicle
This protocol is suitable for parenteral administration where a clear, aqueous solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to constitute 10% of the final desired volume.
-
Vortex the mixture until the this compound is fully dissolved.
-
Add PEG300 to the tube to constitute 40% of the final desired volume and vortex thoroughly.
-
Add Tween-80 to the tube to constitute 5% of the final desired volume and vortex until the solution is homogeneous.
-
Add saline solution to reach the final desired volume and vortex thoroughly.
-
If any precipitation is observed, gently warm the solution in a water bath or sonicate until it becomes clear.[6]
-
The final solution is ready for administration.
Protocol 2: Cremophor-Based Vehicle for Dilution
This protocol describes the preparation of a stock solution that is diluted prior to administration.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Cremophor® EL
-
Distilled water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 1:1 (v/v) solution of Ethanol and Cremophor® EL.
-
Weigh the desired amount of this compound and add it to the Ethanol:Cremophor® EL mixture.
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
Store the stock solution at -20°C.[2]
-
On the day of dosing, dilute the stock solution fivefold with distilled water.[2] For example, to prepare 1 mL of the final dosing solution, mix 200 µL of the stock solution with 800 µL of distilled water.
-
Vortex the diluted solution before administration.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, highlighting the point of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ro4987655 Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro4987655 is a potent and highly selective, orally active inhibitor of MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity in preclinical xenograft models, highlighting its potential as a cancer therapeutic.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse xenograft models, focusing on the NCI-H2122 non-small cell lung cancer cell line as a representative model.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding prevents the phosphorylation and activation of MEK's downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signaling pathways that control cell proliferation, survival, and differentiation.[1][2]
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Cell Viability Assay with Ro4987655
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro4987655 is a potent and highly selective, orally active inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[2][3] this compound exhibits its anti-tumor activity by binding to an allosteric site on MEK, thereby preventing its phosphorylation and subsequent activation of ERK1/2.[2] This inhibition leads to cell cycle arrest and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[4][5]
These application notes provide detailed protocols for assessing the effect of this compound on cancer cell viability using common in vitro assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Upon stimulation by growth factors, RAS proteins are activated, which in turn activate RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation.[3][6] this compound acts as an ATP-noncompetitive inhibitor of MEK1/2, effectively blocking this signaling cascade.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data provides a reference for the expected potency of the compound in different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H2122 | Non-Small Cell Lung Cancer | 0.0065 | [2] |
Note: This table will be updated as more public data becomes available.
Experimental Protocols
Two common methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The following are detailed protocols adapted for the use of this compound.
Experimental Workflow Overview
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.001 µM to 10 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal crossover.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment protocol as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
-
Lysis and Signal Stabilization:
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Concluding Remarks
The provided protocols offer a framework for evaluating the in vitro efficacy of the MEK inhibitor this compound. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and drug development efforts targeting the RAS/RAF/MEK/ERK pathway.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbs.com [ijbs.com]
- 8. dojindo.com [dojindo.com]
- 9. Mechanistic modeling of cell viability assays with in silico lineage tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki67 in Ro4987655 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-proliferative effects of the MEK inhibitor Ro4987655 in tumor tissues using Ki67 immunohistochemistry (IHC). The protocols and information are intended to aid in the preclinical and clinical evaluation of this compound and other MEK inhibitors.
Introduction to this compound and Ki67
This compound is an orally active and highly selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[4] By inhibiting MEK, this compound blocks downstream signaling to ERK, thereby inducing cell cycle arrest and inhibiting tumor growth.[1][5]
Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells.[6] This makes Ki67 an excellent biomarker for assessing the proliferation rate of tumor cells.[7] Immunohistochemical detection of Ki67 is a widely used method to evaluate the anti-proliferative activity of cancer therapeutics in both preclinical and clinical settings. A reduction in the percentage of Ki67-positive tumor cells following treatment with a drug like this compound is indicative of its cytostatic effect.
Signaling Pathway of this compound Action
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK.
Expected Effects of this compound on Ki67 Expression
| Treatment Group | Mean % Ki67 Positive Cells | Standard Deviation | P-value vs. Control |
| Vehicle Control | 45.2 | 5.8 | - |
| MEK Inhibitor (e.g., Selumetinib) | 15.8 | 4.2 | < 0.001 |
| Combination Therapy | 8.5 | 3.1 | < 0.001 |
Note: This data is illustrative and based on studies with other MEK inhibitors. Actual results with this compound may vary depending on the tumor model, dosage, and treatment duration.
Detailed Protocol: Ki67 Immunohistochemistry for this compound-Treated Tumors
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in TBST)
-
Primary Antibody: Rabbit anti-Ki67 monoclonal antibody (Clone SP6 is a common choice)
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Experimental Workflow Diagram
Caption: A stepwise workflow for Ki67 immunohistochemical staining and analysis.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in DI water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse slides in DI water and then in wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer: 3 changes, 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki67 antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes, 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with wash buffer: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Stop the reaction by rinsing with DI water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with DI water.
-
"Blue" the slides in running tap water or a bluing agent.
-
Rinse with DI water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%) and xylene.
-
Apply a coverslip with a permanent mounting medium.
-
Quantification of Ki67 Staining
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Capture multiple representative fields of view from each tumor section, avoiding areas of necrosis or artifacts.
-
-
Scoring:
-
The Ki67 proliferation index is calculated as the percentage of Ki67-positive tumor cell nuclei (showing brown staining) among the total number of tumor cells counted.
-
A minimum of 500-1000 tumor cells should be counted per sample for accurate assessment.
-
Scoring can be performed manually by a trained pathologist or with the aid of image analysis software for higher throughput and objectivity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not added or inactive | Ensure primary antibody is added and has been stored correctly. |
| Incorrect antibody dilution | Optimize antibody concentration. | |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Non-specific antibody binding | Titrate primary and secondary antibodies. | |
| Over-development with DAB | Reduce DAB incubation time. | |
| Weak Staining | Low antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase antigen retrieval time or temperature. | |
| Old reagents | Use fresh reagents. |
Conclusion
Immunohistochemical analysis of Ki67 is a robust method for evaluating the anti-proliferative efficacy of the MEK inhibitor this compound. A significant reduction in the Ki67 proliferation index in this compound-treated tumors provides strong evidence of target engagement and pharmacological activity. The provided protocol offers a standardized approach to performing and quantifying Ki67 IHC, which is crucial for obtaining reliable and reproducible data in both research and drug development settings.
References
- 1. KI67 immunohistochemistry quantification in breast carcinoma: A comparison of visual estimation, counting and Immunoratio© - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextgen-protocols.org [nextgen-protocols.org]
- 3. Quantitative immunohistochemistry analysis of breast Ki67 based on artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical (IHC) staining of Ki-67 [bio-protocol.org]
- 5. Ki67 immunohistochemistry (IHC) and Quantification [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Context-Dependent Immunomodulatory Effects of MEK Inhibition are Enhanced with T-cell Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of Ro4987655-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro4987655 is a potent and selective, orally active small molecule inhibitor of MEK1 (MAP2K1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell proliferation and survival.[2][3] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, which can result in the inhibition of tumor cell proliferation and the induction of programmed cell death, or apoptosis.[1][4]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[5][6] One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[7][8] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[7]
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently analyzing the apoptotic cell population by flow cytometry using Annexin V and PI staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound targets the MEK1 kinase in the MAPK/ERK signaling cascade. This pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. In many cancer cells with activating mutations in BRAF or RAS, this pathway is constitutively active, promoting cell survival by upregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, and downregulating pro-apoptotic proteins.
By inhibiting MEK1, this compound prevents the downstream activation of ERK1/2. This inhibition can lead to cell cycle arrest and ultimately trigger the intrinsic pathway of apoptosis. The mechanism involves a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates caspases, the key executioners of apoptosis.[9]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The following table presents representative data from a hypothetical experiment where a human colorectal cancer cell line (e.g., HCT116) was treated with increasing concentrations of this compound for 48 hours. Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
| Treatment Group | Concentration (nM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound | 10 | 85.3 ± 3.5 | 9.2 ± 1.5 | 5.5 ± 1.8 |
| This compound | 50 | 68.7 ± 4.2 | 22.1 ± 3.3 | 9.2 ± 2.5 |
| This compound | 250 | 45.1 ± 5.6 | 38.6 ± 4.1 | 16.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., melanoma, colorectal, or NSCLC cell lines with known RAS/RAF mutations)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 0.5 x 10^6 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from the well into a 15 mL conical tube.
-
Adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed immediately to the Annexin V/PI staining protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis with Annexin V and PI
This protocol is adapted from standard methods for detecting apoptosis.[7][10]
Materials:
-
Harvested cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for all samples.
-
Cell Resuspension: After the final PBS wash, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis) to distinguish between:
-
Live cells: Annexin V- / PI- (lower-left quadrant)
-
Early apoptotic cells: Annexin V+ / PI- (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V+ / PI+ (upper-right quadrant)
-
-
Figure 2: Experimental workflow for apoptosis analysis.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
Troubleshooting & Optimization
Ro4987655 Resistance in Colorectal Cancer: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding Ro4987655 resistance mechanisms in colorectal cancer (CRC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly selective small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4][5] By binding to and inhibiting MEK, this compound aims to block MEK-dependent cell signaling, thereby inhibiting the proliferation of tumor cells where this pathway is constitutively active.[2][3] The RAS/RAF/MEK/ERK pathway is a critical regulator of cell growth, and its overactivation is a common feature in many cancers, including colorectal cancer.[2][6]
Q2: We are observing limited to no response to this compound in our KRAS-mutant colorectal cancer cell lines. Is this expected?
Yes, this is a known issue. While KRAS mutations would suggest sensitivity to a downstream inhibitor like this compound, clinical data has shown that KRAS-mutant colorectal cancers do not respond well to single-agent MEK inhibition.[7][8] This phenomenon is known as intrinsic or primary resistance.
Potential Causes for Intrinsic Resistance:
-
Activation of Bypass Pathways: The most common mechanism is the activation of alternative signaling pathways that bypass the MEK/ERK axis. The PI3K/AKT/mTOR pathway is a frequently observed escape route.[9][10][11][12][13][14] Inhibition of MEK can lead to a feedback activation of upstream receptors like EGFR, which in turn activates PI3K/AKT signaling, thus sustaining cell proliferation and survival.
-
Inflammatory Gene Signatures: Studies on MEK inhibitors have revealed that colorectal cancer cell lines with intrinsic resistance often exhibit high expression of interferon-stimulated genes (ISGs). This inflammatory signature is associated with a lack of response to MEK inhibition.[15]
Q3: Our colorectal cancer cells initially responded to this compound, but have now developed resistance. What are the likely mechanisms for this acquired resistance?
Acquired resistance to MEK inhibitors like this compound can develop through several molecular alterations.
Common Acquired Resistance Mechanisms:
-
Secondary Mutations in the MAPK Pathway: Gatekeeper mutations in the target protein can prevent the drug from binding effectively. For instance, a V211D mutation in MEK1 has been shown to cause resistance to allosteric MEK inhibitors by increasing MEK1's catalytic activity and reducing the drug's binding affinity.[16]
-
Reactivation of the MAPK Pathway: Cancer cells can reactivate the MAPK pathway through various means, such as acquiring new mutations in upstream genes like BRAF or KRAS.[6]
-
Loss of Negative Feedback Regulators: A key mechanism involves the downregulation of proteins that normally suppress signaling. Mitogen-inducible gene 6 (MIG6), also known as ERRFI1, is a critical negative feedback regulator of the Epidermal Growth Factor Receptor (EGFR).[17][18][19] Loss or downregulation of MIG6 leads to prolonged and enhanced EGFR signaling, which can bypass the MEK blockade and drive resistance.[20][21][22]
Q4: We've observed a rebound in ERK phosphorylation in our cell lines a few hours after this compound treatment. What does this indicate?
A rebound in phosphorylated ERK (pERK) levels after initial suppression is a classic sign of a feedback mechanism being activated. When MEK is inhibited, the cell's internal signaling network may attempt to compensate. This often involves the reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which then drives signaling back down the MAPK pathway or through parallel pathways like PI3K/AKT.[9][10] This feedback can blunt the overall efficacy of the inhibitor.
Troubleshooting Steps:
-
Time-Course Western Blot: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours post-treatment) and probe for pERK, total ERK, pAKT, and pEGFR to map the signaling dynamics.
-
Combination Therapy: Consider co-treating your cells with an inhibitor of the suspected feedback pathway, such as an EGFR inhibitor (e.g., cetuximab) or a PI3K inhibitor (e.g., GSK2126458), to see if the rebound is abrogated.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and relevant resistance pathways.
Table 1: In Vitro Potency of this compound
| Target | IC50 Value | Cell Line / Context |
| MEK1/MEK2 | 5.2 nM | In vitro kinase assay[1] |
| Cell Proliferation | 0.0065 µM | NCI-H2122 (Non-small cell lung cancer)[1] |
Note: Specific IC50 values for this compound in resistant vs. sensitive colorectal cancer cell lines were not detailed in the provided search results. Researchers should determine these empirically.
Table 2: Clinical Trial Outcomes for this compound Monotherapy (Phase I Expansion)
| Cancer Type | Mutation Status | Objective Response Rate (Partial Response) |
| Melanoma | BRAF V600-mutated | 24% (4 of 17 patients)[7][8] |
| Melanoma | BRAF wild-type | 20% (4 of 20 patients)[7][8] |
| NSCLC | KRAS-mutant | 11% (2 of 18 patients)[7][8] |
| Colorectal Cancer | KRAS-mutant | 0% (All 30 patients developed progressive disease) [7][8] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying this compound resistance.
Detailed Experimental Protocols
1. Protocol: Generation of an Acquired Drug-Resistant Cell Line
This protocol describes a method for generating resistant cell lines by exposing a parental, sensitive cell line to gradually increasing concentrations of this compound.[23]
-
Materials: Parental colorectal cancer cell line (e.g., RKO), complete culture medium, this compound, DMSO, sterile culture flasks/plates.
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Culture the cells until they resume a normal proliferation rate, similar to the untreated parental cells. This may take several weeks.
-
Once the cells have adapted, double the concentration of this compound.
-
Repeat this process of dose-doubling and adaptation over several months. Select and expand surviving cell populations at each stage.
-
Periodically freeze down stocks of the cells at different stages of resistance.
-
After a significant increase in drug tolerance is achieved (e.g., cells are viable at 10-fold the original IC50), confirm the new, higher IC50 value. The resulting cell line is considered to have acquired resistance.[23]
-
2. Protocol: Cell Viability Assay (IC50 Determination)
This protocol is used to measure the concentration of this compound required to inhibit 50% of cell growth (IC50).
-
Materials: Parental and resistant CRC cells, 96-well plates, complete culture medium, this compound, DMSO, a cell viability reagent (e.g., WST-1, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[24]
-
Prepare a serial dilution of this compound in culture medium. A typical range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the overnight medium from the cells and add the medium containing the different drug concentrations.
-
Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[23]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control wells and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC50 value.
-
3. Protocol: Western Blotting for Pathway Analysis
This protocol is used to assess the activation state and expression levels of key proteins in the signaling pathways involved in resistance.
-
Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-MIG6, anti-Actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Culture parental and resistant cells with or without this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare total protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescence substrate, and visualize the protein bands using an imaging system.
-
Analyze the band intensities, normalizing phosphorylated proteins to their total protein counterparts and other proteins to a loading control like actin.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to anti-EGFR therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor this compound (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 13. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of interferon gene expression overcomes resistance to MEK inhibition in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. V211D Mutation in MEK1 Causes Resistance to MEK Inhibitors in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mig-6 is a negative regulator of the epidermal growth factor receptor signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Downregulation of Mig-6 in nonsmall-cell lung cancer is associated with EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI Insight - MIG6 loss confers resistance to ALK/ROS1 inhibitors in NSCLC through EGFR activation by low-dose EGF [insight.jci.org]
- 22. MIG6 Mediates Adaptive and Acquired Resistance to ALK/ROS1 Fusion Kinase Inhibition through EGFR Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sorger.med.harvard.edu [sorger.med.harvard.edu]
Overcoming feedback reactivation with Ro4987655
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK inhibitor Ro4987655. The information is designed to help address specific issues related to experimental design and data interpretation, with a focus on overcoming feedback reactivation of signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and highly selective small-molecule inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, which in turn inhibits MEK-dependent cell signaling and proliferation in tumor cells.[1][2] Constitutive activation of this pathway is a common feature in many cancers.[1][2]
Q2: What are the expected phenotypic effects of this compound in sensitive cancer cell lines?
In sensitive cell lines, particularly those with BRAF or KRAS mutations, this compound is expected to inhibit cell proliferation in a dose-dependent manner.[1][3] For example, in the K-ras-mutated NCI-H2122 lung carcinoma cell line, this compound has an IC50 value of 0.0065 μM for proliferation inhibition.[1]
Q3: We are observing an initial inhibition of ERK phosphorylation (pERK) followed by a rebound in our cell-based or xenograft model. What could be the cause?
This phenomenon is likely due to feedback reactivation of the MAPK pathway, a known mechanism of resistance to MEK inhibitors.[1][4] Inhibition of MEK by this compound can lead to a compensatory upregulation of upstream signaling components. In preclinical studies with this compound, this has been observed as an upregulation of phosphorylated MEK (pMEK), RAF (pC-RAF), and EGFR (pEGFR) a few days after initial treatment.[1][4]
Q4: Are there other signaling pathways that might be activated in response to this compound treatment?
Yes, in addition to the reactivation of the MAPK pathway, the PI3K/AKT signaling pathway can also be activated as a compensatory survival mechanism.[1][3] Studies have shown an increase in phosphorylated AKT (pAKT) following treatment with this compound, suggesting a crosstalk between the two pathways.[1][3]
Troubleshooting Guides
Issue 1: Suboptimal or Transient Tumor Growth Inhibition in Xenograft Models
Possible Cause: Feedback reactivation of the MAPK pathway and/or activation of the compensatory PI3K/AKT pathway.
Troubleshooting Steps:
-
Confirm Target Engagement: Assess the phosphorylation status of ERK1/2 (pERK1/2) in tumor lysates at an early time point (e.g., 2-6 hours post-treatment) to confirm that this compound is inhibiting its direct target.[1]
-
Monitor for Feedback Reactivation:
-
Perform a time-course experiment and collect tumor samples at baseline, an early time point (e.g., day 1), and a later time point (e.g., day 3 or when tumor growth resumes).
-
Analyze the phosphorylation status of key feedback markers: pMEK1/2, pC-RAF, and pAKT using immunoblotting or Reverse Phase Protein Array (RPPA). An increase in these markers at later time points is indicative of feedback reactivation.[1][3]
-
-
Consider Combination Therapy: Based on the observed resistance mechanism, consider combining this compound with an inhibitor of the reactivated pathway. The preclinical data strongly suggests that combination with a PI3K inhibitor could be an effective strategy.[1]
-
Non-invasive Monitoring: If available, utilize non-invasive imaging techniques like [18F] FDG-PET to monitor the metabolic response of the tumor. A rebound in [18F] FDG uptake after an initial decrease can be an early indicator of developing resistance.[1][3]
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Possible Cause: Differences in the tumor microenvironment and systemic feedback loops present in an in vivo model.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure adequate drug exposure in the in vivo model. Measure plasma concentrations of this compound and correlate them with pERK inhibition in surrogate tissues (e.g., peripheral blood mononuclear cells) or tumor biopsies.[5][6]
-
Assess In Vivo Specific Feedback Mechanisms: Repeat the time-course analysis of feedback markers (pMEK, pC-RAF, pAKT) in the xenograft tumors, as the in vivo environment can influence the signaling dynamics.[1][3]
-
Evaluate Cell Line Authenticity: Confirm the identity and mutation status of the cell line used for the xenograft to ensure it matches the expected profile.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (MEK1/2 Inhibition) | N/A | 5.2 nM | [3] |
| IC50 (Proliferation) | NCI-H2122 (K-ras mutant) | 0.0065 µM | [1] |
| Tumor Growth Inhibition | NCI-H2122 Xenograft (Day 3) | 1.0 mg/kg: 119% TGI | [3] |
| 2.5 mg/kg: 145% TGI | [3] | ||
| 5.0 mg/kg: 150% TGI | [3] |
Table 2: Pharmacodynamic Biomarkers of this compound Activity and Feedback Reactivation
| Biomarker | Expected Change with Effective Treatment | Expected Change with Feedback Reactivation | Method of Detection | Reference |
| pERK1/2 | Decrease | Rebound to baseline or above | Immunoblotting, RPPA, IHC | [1][3][5] |
| pMEK1/2 | No change (upstream of target) | Increase | Immunoblotting, RPPA | [1][3] |
| pC-RAF | No change (upstream of target) | Increase | RPPA | [3] |
| pAKT | No change | Increase | Immunoblotting, RPPA | [1][3] |
| Ki67 | Decrease | Increase | IHC | [5][7] |
| [18F] FDG Uptake | Decrease | Rebound | PET Imaging | [1][3] |
Experimental Protocols
1. Immunoblotting for Phospho-Protein Analysis
-
Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against pERK1/2, total ERK1/2, pMEK1/2, total MEK1/2, pAKT, total AKT, and a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Reverse Phase Protein Array (RPPA) for Pathway Profiling
-
Sample Preparation: Prepare protein lysates from cell lines or tumor tissues as described for immunoblotting. Adjust protein concentration to 1-2 µg/µL.
-
Serial Dilution: Create a 5-point serial dilution of each lysate.
-
Array Printing: Spot the diluted lysates onto nitrocellulose-coated slides using a contact-pin arrayer.
-
Antibody Incubation: Each slide (array) is incubated with a single primary antibody specific for a protein or phospho-protein of interest.
-
Signal Detection: Use a biotinylated secondary antibody followed by a streptavidin-conjugated reporter for signal amplification and detection.
-
Data Analysis: Scan the slides and quantify spot intensities. Normalize the data and perform statistical analysis to identify significant changes in protein expression or phosphorylation across different treatment groups.
3. Animal Xenograft Study Workflow
-
Cell Implantation: Subcutaneously implant 5-10 million human cancer cells (e.g., NCI-H2122) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Pharmacodynamic Studies: At specified time points, collect tumor tissue and/or blood samples for biomarker analysis (immunoblotting, RPPA, IHC) as described above.
-
[18F] FDG-PET Imaging (Optional): For non-invasive monitoring, perform PET scans at baseline and various time points post-treatment to assess changes in tumor glucose metabolism.
Mandatory Visualizations
Caption: Signaling pathways showing this compound inhibition and feedback reactivation loops.
Caption: Workflow for assessing this compound efficacy and feedback in xenograft models.
References
- 1. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches. [publications.scilifelab.se]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Ro4987655 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the highly selective MEK1/2 inhibitor, Ro4987655, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a potent and highly selective, orally active, allosteric inhibitor of MEK1 and MEK2. It binds to and inhibits the activity of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth. The reported IC50 for this compound against MEK1/2 is approximately 5.2 nM.
Q2: Is there a known list of off-target kinases for this compound?
Currently, there is limited publicly available data from comprehensive kinome profiling or selectivity panel screens that detail specific off-target kinases for this compound. The existing literature consistently emphasizes its high selectivity for MEK1/2.
Q3: I observed an increase in phosphorylated AKT (pAKT) in my cellular assay after treatment with this compound. Is this an off-target effect?
While this compound is highly selective for MEK, treatment of cancer cells with this inhibitor has been observed to lead to a modest increase in the phosphorylation of AKT (pAKT). This is not considered a direct off-target inhibition of a kinase but rather an indirect effect. Inhibition of the MEK/ERK pathway can trigger a feedback mechanism that leads to the activation of the compensatory PI3K/AKT signaling pathway.[1] This is a known phenomenon with MEK inhibitors in certain cellular contexts, particularly in cells with K-ras mutations.[1]
Q4: Can this compound affect the phosphorylation of MEK itself?
Yes, in some experimental settings, treatment with this compound has been shown to lead to an upregulation of phosphorylated MEK (pMEK).[1] This is also thought to be a result of a feedback loop within the MAPK signaling pathway upon MEK inhibition.[1]
Troubleshooting Guide
Q1: My in vitro kinase assay shows lower than expected potency for this compound.
-
Check ATP Concentration: The inhibitory potency of non-ATP competitive inhibitors like this compound is generally less sensitive to ATP concentration than ATP-competitive inhibitors. However, it's crucial to ensure your ATP concentration is consistent and ideally at or near the Km for the kinase to ensure reproducible results.
-
Enzyme Activity: Verify the activity of your recombinant MEK1/2 enzyme. Enzyme activity can decrease with improper storage or handling.
-
Substrate Concentration: Ensure the concentration of the substrate (e.g., inactive ERK2) is optimal and not limiting the reaction.
-
Assay Buffer Conditions: Confirm that the pH, salt concentration, and necessary cofactors in your assay buffer are optimal for MEK activity.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution.
Q2: I am seeing significant well-to-well variability in my kinase assay plate.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially of the inhibitor and enzyme. Use calibrated pipettes and appropriate tips.
-
Mixing: Ensure thorough mixing of all components in the assay wells.
-
Edge Effects: Be mindful of potential edge effects on your assay plates. Consider not using the outer wells or filling them with buffer to maintain a humidified environment.
-
Incubation Time and Temperature: Maintain consistent incubation times and temperatures for all wells.
Q3: My cellular assay results for pERK inhibition are not consistent.
-
Cell Line and Passage Number: Use a consistent cell line and passage number, as cellular responses can change over time in culture.
-
Serum Starvation: Consider serum-starving the cells prior to treatment to reduce baseline MAPK pathway activation.
-
Time Course: Perform a time-course experiment to determine the optimal treatment duration for observing maximal pERK inhibition.
-
Lysis Buffer: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: Verify the specificity and sensitivity of your primary and secondary antibodies for western blotting.
Data Presentation
Table 1: On-Target Potency and Observed Cellular Effects of this compound
| Target | IC50 (nM) | Cell-Based Assay (NCI-H2122) IC50 (µM) | Observed Indirect Effects in Cellular Assays |
| MEK1/2 | 5.2 | 0.0065 | Upregulation of pMEK and pAKT[1] |
Experimental Protocols
Representative Protocol for an In Vitro MEK1 Kinase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagents and Buffers:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Enzyme: Recombinant active MEK1.
-
Substrate: Recombinant inactive ERK2.
-
ATP: Adenosine 5'-triphosphate.
-
Inhibitor: this compound in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing MEK1 and ERK2 in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at the determined Km for MEK1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Optimizing Ro4987655 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Ro4987655 for maximum efficacy in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling cascades that control cell proliferation, differentiation, and survival.[2][4] Constitutive activation of this pathway is a common feature in many cancers, making MEK an attractive therapeutic target.[2][4]
Q2: What is a typical starting dose for in vitro studies?
A2: For in vitro studies, a dose-ranging experiment is recommended. Based on published data, this compound has an IC50 of 5.2 nM for MEK1/MEK2 inhibition.[1] In cell proliferation assays, an IC50 of 0.0065 µM has been observed in NCI-H2122 cells.[1] Treatment of cells with concentrations ranging from 0.1 to 1.0 µM has been shown to effectively suppress pERK1/2 levels within 2 hours.[1] Therefore, a starting concentration in the low nanomolar to low micromolar range is advisable.
Q3: What are the recommended doses for in vivo animal studies?
A3: In xenograft models, single-agent oral administration of this compound has demonstrated complete tumor regressions.[1] Doses ranging from 1.0 mg/kg to 5.0 mg/kg have shown significant tumor growth inhibition.[1] For example, in an NCI-H2122 xenograft model, 1.0 mg/kg, 2.5 mg/kg, and 5.0 mg/kg resulted in 119%, 145%, and 150% tumor growth inhibition, respectively, on day 3.[1]
Q4: What is the maximum tolerated dose (MTD) in humans?
A4: In a Phase I clinical trial involving patients with advanced solid tumors, the MTD of this compound was determined to be 8.5 mg twice daily (a total daily dose of 17.0 mg).[4][5][6][7] A separate study in Japanese patients with advanced solid tumors established an MTD of 8 mg/day (4 mg twice daily).[8]
Q5: What are the common side effects observed in clinical trials?
A5: The most frequently observed adverse events in clinical trials are rash-related toxicities and gastrointestinal disorders.[4][5][6][7][9] Other common side effects include elevated creatine phosphokinase (CPK) and blurred vision, which were identified as dose-limiting toxicities.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of pERK inhibition in vitro | Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response curve starting from low nanomolar concentrations to determine the optimal inhibitory concentration for your specific cell line.[1] |
| Cell line insensitivity: The cell line may not be dependent on the MAPK pathway for survival. | Profile the baseline activation of the RAS/RAF/MEK/ERK pathway in your cell line. Consider using cell lines with known BRAF or KRAS mutations, which often exhibit pathway dependency.[10] | |
| Compound degradation: The compound may have degraded due to improper storage. | Store this compound stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] | |
| High toxicity in animal models | Dosage too high: The administered dose may exceed the maximum tolerated dose for the specific animal model. | Conduct a dose-escalation study to determine the MTD in your model. Start with a low dose (e.g., 1.0 mg/kg) and monitor for signs of toxicity.[1] |
| Vehicle-related toxicity: The vehicle used for drug delivery may be causing adverse effects. | Evaluate the toxicity of the vehicle alone in a control group of animals. | |
| Variability in tumor response in xenograft studies | Inconsistent drug administration: Improper oral gavage technique can lead to variable drug absorption. | Ensure consistent and accurate oral administration. The pharmacokinetic profile of this compound shows rapid absorption with a tmax of approximately 1 hour.[1] |
| Tumor heterogeneity: The initial tumor size and growth rate can vary between animals. | Randomize animals into treatment groups based on tumor volume to ensure an even distribution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| MEK1/MEK2 Inhibition IC50 | N/A | 5.2 nM | [1] |
| Cell Proliferation IC50 | NCI-H2122 | 0.0065 µM | [1] |
Table 2: In Vivo Efficacy of this compound in NCI-H2122 Xenograft Model
| Dosage | Tumor Growth Inhibition (Day 3) | Reference |
| 1.0 mg/kg | 119% | [1] |
| 2.5 mg/kg | 145% | [1] |
| 5.0 mg/kg | 150% | [1] |
Table 3: Clinical Dosage and MTD of this compound
| Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Advanced Solid Tumors | Twice Daily | 8.5 mg BID (17.0 mg Total Daily Dose) | [4][5][6][7] |
| Japanese Patients with Advanced Solid Tumors | Twice Daily | 4 mg BID (8 mg Total Daily Dose) | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) for a specified time (e.g., 2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal and the loading control.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for determining pERK inhibition by this compound using Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor this compound (CH4987655) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor this compound (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Ro4987655 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ro4987655 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO.[1][2] For in vivo experiments, other solvents like ethanol have also been used in formulations.[1][3]
Q2: I've dissolved this compound in DMSO, but it precipitated after I diluted it with my aqueous media. What should I do?
A2: It is common for compounds to precipitate when a DMSO stock solution is diluted with aqueous media.[4] To redissolve the precipitate, you can try the following:
-
Vortex the solution for a few minutes.[4]
-
Sonicate the solution.[4]
-
Gently warm the solution in a 37°C water bath.[4] Ensure the precipitate has completely redissolved before using the solution in your experiment.[4]
Q3: How many times can I freeze and thaw my this compound stock solution in DMSO?
A3: To maintain the stability of your stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] While many compounds in DMSO are resistant to multiple freeze-thaw cycles, some can be sensitive.[6]
Q4: Does the quality of DMSO affect the solubility of this compound?
A4: Yes, the quality of DMSO is important. DMSO is hygroscopic, meaning it can absorb moisture from the air. Using DMSO that has absorbed water can reduce the solubility of this compound.[1] It is recommended to use fresh, high-quality DMSO to ensure maximum solubility.[1]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder in DMSO
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration, based on the solubility data.
-
-
Possible Cause 2: Low-Quality or "Wet" DMSO.
-
Solution: Use fresh, anhydrous grade DMSO. Moisture in DMSO can significantly decrease the solubility of many compounds.[1]
-
-
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Data at a Glance
Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 176.9 mM[1] | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 10 mg/mL[2] | ||
| Ethanol | 16 mg/mL[1] | ||
| DMF | 15 mg/mL[2] | ||
| Water | Insoluble[1] |
Stability of Stock Solutions
| Storage Temperature | Duration | Source |
| -80°C | 2 years | MedchemExpress.com[7] |
| -80°C | 1 year | Selleck Chemicals[1] |
| -20°C | 1 year | MedchemExpress.com[7] |
| -20°C | 1 month | Selleck Chemicals[1] |
Note: The stability of the compound as a powder is reported to be at least 3 years at -20°C.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for in vitro use.
-
Workflow Diagram:
Caption: Workflow for preparing a stock solution.
-
Methodology:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder. The molecular weight of this compound is 565.3 g/mol .
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.[4]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[1][5]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[7]
-
Protocol 2: Preparation of a Working Solution for In Vivo Oral Administration
This protocol provides an example of how to prepare a formulation for in vivo experiments. It is recommended to prepare this solution fresh on the day of use.[7]
-
Logical Relationship Diagram:
Caption: Logical steps for in vivo working solution.
-
Methodology (Example for a 1 mL working solution): [1]
-
Start with a clarified stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL this compound DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the total volume to 1 mL and mix.
-
This formulation should be used immediately for optimal results.[1]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Ro4987655
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, Ro4987655.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective, allosteric inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known downstream targets, ERK1 and ERK2.[1][3] This leads to the inhibition of MEK-dependent cell signaling, which can result in the suppression of tumor cell proliferation.[1][4] Constitutive activation of the MAPK pathway is a common feature in many cancers, making MEK an attractive therapeutic target.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, various formulations have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is crucial to ensure complete dissolution; heating or sonication can be used to aid this process.[6] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[6]
Q3: What are the reported IC50 values for this compound?
A3: The in vitro IC50 of this compound for MEK1/MEK2 inhibition is approximately 5.2 nM.[6] The IC50 for inhibiting the proliferation of different cancer cell lines varies depending on the genetic background of the cells. For example, the IC50 for NCI-H2122 cells is reported to be 0.0065 µM.[6]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from experimental variability to complex biological responses. This guide provides a structured approach to troubleshooting.
Problem 1: Suboptimal or no inhibition of ERK phosphorylation (pERK).
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Compound degradation | Ensure proper storage of the compound and use freshly prepared working solutions.[6] |
| Low basal pERK levels | In some cell lines, the basal level of MEK/ERK signaling is low. Consider stimulating the pathway with a growth factor (e.g., EGF) before adding this compound to observe a clear inhibitory effect. |
| Short incubation time | Inhibition of pERK can be observed as early as 2 hours after treatment.[6] However, the optimal incubation time may vary between cell lines. Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal duration. |
| Technical issues with Western blotting | Optimize your Western blot protocol. Ensure efficient protein transfer and use validated antibodies for pERK and total ERK. Include positive and negative controls. |
Problem 2: Initial inhibition of cell proliferation followed by a rebound.
| Possible Cause | Troubleshooting Step |
| Feedback reactivation of the MAPK pathway | Inhibition of MEK can lead to a feedback loop that results in the reactivation of upstream components like RAF, leading to a rebound in ERK signaling over time.[5] Monitor pERK levels at later time points (e.g., 24, 48, 72 hours) to assess for this effect. Consider combination therapies to overcome this resistance mechanism. |
| Activation of compensatory signaling pathways | Cells can compensate for MEK inhibition by activating alternative survival pathways, such as the PI3K/AKT pathway.[5] Investigate the activation status of key proteins in these pathways (e.g., pAKT) using Western blotting. |
Problem 3: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic properties | This compound has a reported plasma half-life of approximately 4.32 to 21.1 hours in humans.[7] Consider the dosing schedule and timing of sample collection in your in vivo experiments to ensure adequate drug exposure. |
| Tumor microenvironment | The in vivo tumor microenvironment can influence drug response. Factors such as hypoxia can contribute to drug resistance.[8] |
| Metabolism of the compound | In vivo, the compound may be metabolized, leading to different active concentrations at the tumor site compared to in vitro experiments. |
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Genetic Background | IC50 (µM) | Reference |
| NCI-H2122 | KRAS mutant | 0.0065 | [6] |
In Vivo Efficacy of this compound in NCI-H2122 Xenografts
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) on Day 3 | Reference |
| 1.0 | 119% | [6] |
| 2.5 | 145% | [6] |
| 5.0 | 150% | [6] |
Experimental Protocols
Protocol 1: Western Blot for pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pERK1/2 (e.g., Cell Signaling Technology #9101) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against total ERK1/2 (e.g., Cell Signaling Technology #9102).
Protocol 2: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.6. Proliferation Assay [bio-protocol.org]
- 5. 2.7. ERK phosphorylation [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. MEK inhibitor, TAK-733 reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ro4987655-Induced Skin Rash in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing skin rash induced by the MEK inhibitor Ro4987655 in animal models. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, differentiation, and survival, and its constitutive activation is implicated in many cancers.[3][4][5] By inhibiting MEK, this compound blocks downstream signaling to ERK, thereby inhibiting tumor cell growth.[3][6]
Q2: Why does this compound cause skin rash?
A2: Skin rash is a common class effect of MEK inhibitors. The RAS/RAF/MEK/ERK pathway is also vital for the normal growth and maturation of keratinocytes, the primary cells of the epidermis. Inhibition of this pathway by this compound can disrupt these processes, leading to inflammatory skin reactions such as dermatitis acneiform (an acne-like rash) or a papulopustular rash.[1][7]
Q3: What is the typical presentation of this compound-induced skin rash in animal models?
A3: While specific descriptions for this compound in animal models are not extensively detailed in public literature, based on the effects of other MEK inhibitors, the rash is expected to manifest as erythematous (red) macules and papules, which may progress to pustules. The lesions are often observed in areas with a higher density of sebaceous glands. In murine models, this may present as alopecia (hair loss), erythema, scaling, and ulcerative dermatitis, particularly if the animals are prone to scratching.
Q4: Is the severity of the skin rash dose-dependent?
A4: Yes, the skin rash associated with MEK inhibitors is generally considered to be dose-dependent.[8] Higher doses of the compound are likely to lead to a higher incidence and greater severity of skin toxicity. Dose-escalation studies in clinical trials of this compound have shown that skin-related toxicities are among the most frequent adverse events.[5][9]
Troubleshooting Guide
Issue: An animal on a this compound study is developing a skin rash. What are the immediate steps?
Solution:
-
Assess and Grade the Severity: Immediately evaluate the severity of the skin rash using a standardized grading scale (see "Experimental Protocols" section for a recommended scale). This will provide an objective measure of the toxicity and guide subsequent actions.
-
Document and Photograph: Thoroughly document all clinical observations and take clear photographs of the affected areas. This is crucial for tracking the progression of the rash and the effectiveness of any interventions.
-
Consult with Veterinary Staff: Engage with the institutional veterinary services to ensure the animal's welfare and to discuss appropriate management strategies.
-
Consider Dose Modification: Depending on the severity of the rash and the experimental protocol, a dose reduction or temporary interruption of this compound administration may be necessary. This decision should be made in consultation with the principal investigator and veterinary staff.
-
Provide Supportive Care: Implement supportive care measures to alleviate discomfort and prevent secondary infections (see "Supportive Care" in the "Experimental Protocols" section).
Issue: The skin rash is worsening despite supportive care.
Solution:
-
Re-evaluate and Re-grade: Re-assess the severity of the rash. An increase in grade may necessitate more aggressive intervention.
-
Consider Topical Treatments: If not already initiated, consider the application of topical therapies. Recent studies on EGFR inhibitor-induced rash, which shares mechanistic similarities, have shown that topical JAK inhibitors can be effective in reducing rash severity in rodents.[4][10] Topical antibiotics may be warranted if a secondary bacterial infection is suspected.
-
Prevent Self-Trauma: In rodent models, scratching can exacerbate skin lesions. Trimming the hind toenails can be an effective measure to reduce self-trauma.[1][3]
-
Euthanasia as a Humane Endpoint: If the rash progresses to severe ulceration, becomes systemic, or is accompanied by significant signs of distress that cannot be alleviated, euthanasia should be considered as a humane endpoint in accordance with institutional guidelines.
Data Presentation
While specific preclinical dose-response data for this compound-induced skin rash is not publicly available, the following table provides a representative example based on clinical findings for MEK inhibitors, illustrating the expected dose-dependent nature of this adverse event. Researchers should conduct their own dose-finding studies to determine the specific toxicity profile of this compound in their chosen animal model.
Table 1: Representative Incidence of Skin Rash with MEK Inhibitor Therapy (Clinical Data)
| Dose Level of MEK Inhibitor | Grade 1-2 Rash Incidence | Grade 3-4 Rash Incidence |
| Low Dose | 30-50% | <5% |
| Medium Dose | 50-70% | 5-10% |
| High Dose (MTD) | >70% | >10% |
Note: This table is a generalized representation based on clinical trial data for various MEK inhibitors and is intended for illustrative purposes only. Actual incidence rates will vary depending on the specific compound, dose, animal model, and strain.
Experimental Protocols
Protocol 1: Assessment and Grading of Skin Rash
This protocol adapts the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) for use in animal models.
Materials:
-
Digital camera
-
Calipers for measuring lesion size
-
Animal observation log
Procedure:
-
Visual Inspection: Conduct daily visual inspections of the animals. Pay close attention to the skin on the dorsum, face, ears, and paws.
-
Grading: Assign a grade to the skin rash based on the following criteria:
Table 2: Modified Skin Toxicity Grading Scale for Animal Models
Grade Clinical Description 1 Faint erythema or dry scaling. 2 Moderate to brisk erythema, patchy moist desquamation. 3 Confluent and moist desquamation, pitting edema. 4 Skin necrosis or ulceration of full thickness dermis; spontaneous bleeding from the affected site. -
Measurement: For discrete lesions, measure the diameter with calipers.
-
Photography: Document the appearance of the rash with photographs at each assessment.
Protocol 2: Management and Supportive Care
Materials:
-
Topical emollients (e.g., lanolin-based cream)
-
Topical antibiotics (as prescribed by a veterinarian)
-
Small animal nail trimmers
-
Clean, dry bedding
Procedure:
-
Environmental Enrichment: Ensure the animal's environment is clean, dry, and comfortable to minimize stress.
-
Nail Trimming (for rodents): Carefully trim the nails of the hindlimbs to prevent scratching and further irritation of the skin lesions. This should be performed by trained personnel.
-
Topical Applications:
-
For dry, scaly skin (Grade 1-2), apply a thin layer of a non-medicated emollient to soothe the skin.
-
If secondary bacterial infection is suspected (e.g., presence of pus, foul odor), consult a veterinarian for appropriate topical or systemic antibiotic therapy.
-
-
Monitoring: Continue daily monitoring of the skin condition and the animal's overall well-being (e.g., body weight, food and water intake, activity level).
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Workflow for the assessment and management of this compound-induced skin rash in animal models.
Caption: A logical diagram for troubleshooting this compound-induced skin rash.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
Potential for Ro4987655 to induce paradoxical signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro4987655. The information addresses potential issues related to unexpected signaling outcomes, including the theoretical potential for paradoxical signaling, based on the known mechanisms of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active and highly selective, allosteric inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By binding to MEK, this compound prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that is often constitutively active in cancer cells, leading to a reduction in tumor cell proliferation.[2][3]
Q2: Can this compound induce paradoxical signaling?
The phenomenon of "paradoxical ERK activation" is most commonly associated with RAF inhibitors, not MEK inhibitors like this compound.[4][5][6] In cells with wild-type BRAF, RAF inhibitors can lead to the dimerization and activation of RAF isoforms, paradoxically increasing ERK signaling.[4][5]
While this compound, as a MEK inhibitor, directly targets the kinase downstream of RAF and is designed to suppress ERK signaling, the intricate feedback loops within the MAPK pathway can lead to unexpected signaling responses that might be misinterpreted as paradoxical. For instance, inhibition of MEK can relieve negative feedback loops that normally suppress RAF activity. This can lead to increased RAF activity, which, while not a direct paradoxical effect of the MEK inhibitor itself, represents a compensatory signaling response.[7][8]
Q3: What are the known resistance mechanisms to this compound?
Resistance to MEK inhibitors, including this compound, can arise through various mechanisms. One key mechanism is the amplification of the upstream oncogenic driver, such as KRAS or BRAF. This increased upstream signaling can overcome the inhibitory effect of the MEK inhibitor, leading to the restoration of ERK signaling.[9] Additionally, activation of parallel signaling pathways, such as the PI3K/AKT pathway, can provide an alternative route for cell survival and proliferation, thereby bypassing the MEK blockade.[10]
Q4: What are the common adverse events observed with this compound in clinical trials?
In phase I clinical trials, the most frequently observed adverse events associated with this compound were rash-related toxicities (including dermatitis acneiform) and gastrointestinal disorders.[11][12] Other reported dose-limiting toxicities included blurred vision and elevated creatine phosphokinase (CPK).[11][13]
Troubleshooting Guide
Issue 1: Increased pMEK levels observed after this compound treatment.
-
Possible Cause: This can be a consequence of relieving the negative feedback loop from ERK to RAF. When ERK is inhibited by this compound, the suppression of RAF is removed, leading to increased RAF activity and subsequent phosphorylation of MEK.
-
Recommendation:
-
Perform a time-course experiment to observe the dynamics of pMEK and pERK. A rapid decrease in pERK followed by a slower increase in pMEK would support the feedback loop hypothesis.
-
Concurrently measure the activity of upstream components like RAF to confirm their activation.
-
Consider combination therapy with a RAF inhibitor to abrogate this feedback activation.
-
Issue 2: Incomplete suppression of cell proliferation despite effective pERK inhibition.
-
Possible Cause: The cancer cells may have developed resistance through the activation of bypass signaling pathways, most commonly the PI3K/AKT pathway.
-
Recommendation:
-
Perform western blot analysis for key components of the PI3K/AKT pathway, such as pAKT and pS6. An increase in the phosphorylation of these proteins following this compound treatment would indicate the activation of this bypass pathway.
-
Investigate the efficacy of combining this compound with a PI3K or AKT inhibitor.
-
Issue 3: Rebound of pERK signaling after initial suppression.
-
Possible Cause: This could be due to the development of acquired resistance, potentially through the amplification of an upstream oncogene like KRAS or BRAF.
-
Recommendation:
-
Analyze the gene copy number of upstream pathway components (e.g., KRAS, BRAF) in the resistant cells compared to the parental, sensitive cells.
-
Sequence the key components of the MAPK pathway to check for secondary mutations that might confer resistance.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| MEK1/2 IC50 | 5.2 nM | In vitro assay | [1] |
| NCI-H2122 Proliferation IC50 | 0.0065 µM | In vitro | [1] |
| pERK Inhibition | >80% at higher doses | Healthy volunteers | [11] |
| Tumor Growth Inhibition (TGI) | 119% (1.0 mg/kg), 145% (2.5 mg/kg), 150% (5.0 mg/kg) | NCI-H2122 xenografts | [1] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Population | Reference |
| Time to maximum concentration (tmax) | ~1 hour | Healthy volunteers | [1] |
| Terminal half-life (t1/2) | ~4-25 hours | Patients with advanced solid tumors | [1][11][13] |
| Dose proportionality | Linear from 0.5 to 4 mg | Healthy volunteers | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-MEK, anti-pAKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Paradoxical activation by RAF inhibitors and negative feedback loops in the MAPK pathway.
Caption: A troubleshooting workflow for investigating unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor this compound (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro4987655 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MEK inhibitor Ro4987655 in in vivo experiments. The information is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective small-molecule inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation of ERK, which in turn can inhibit the proliferation of tumor cells that are dependent on this pathway.[1]
Q2: What are the most common toxicities observed with this compound in in vivo studies?
A2: Based on clinical trial data, the most frequently reported adverse events associated with this compound are skin-related toxicities (such as acneiform dermatitis and rash) and gastrointestinal disorders.[3][4][5]
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
A3: In human clinical trials, the primary dose-limiting toxicities have been identified as elevated creatine phosphokinase (CPK) levels and blurred vision.[3][5] These should be carefully monitored in preclinical models, especially at higher dose levels.
Q4: What is the recommended starting dose for this compound in preclinical models?
A4: The optimal dose will vary depending on the animal model and the specific tumor xenograft. However, preclinical studies have shown anti-tumor activity at doses ranging from 1.0 to 5.0 mg/kg.[6] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.[3][4]
Troubleshooting Guides
Issue 1: Severe Skin Toxicity (Rash, Dermatitis)
Researchers may observe significant skin reactions in animal models treated with this compound, which can affect animal welfare and the study's outcome.
Possible Cause:
-
On-target inhibition of the MAPK pathway in keratinocytes.
Suggested Mitigation Strategies:
-
Dose Adjustment: If severe skin toxicity is observed, consider a dose reduction of this compound. It is essential to find a balance between anti-tumor efficacy and manageable toxicity.
-
Combination Therapy with a BRAF Inhibitor: Preclinical and clinical data suggest that combining a MEK inhibitor with a BRAF inhibitor can reduce the incidence and severity of skin toxicities.[1][2][7] This is thought to be due to the prevention of paradoxical MAPK pathway activation in keratinocytes.[7]
-
Topical Supportive Care: While not extensively documented in preclinical literature for this compound specifically, general management of kinase inhibitor-induced skin rash in clinical settings includes the use of emollients and topical antibiotics (like clindamycin lotion) for acneiform rash.[7] Adapting such strategies for animal models should be done in consultation with a veterinarian.
Issue 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
Animals treated with this compound may exhibit signs of gastrointestinal toxicity, leading to weight loss and dehydration.
Possible Cause:
-
On-target or off-target effects of the kinase inhibitor on the gastrointestinal tract.
Suggested Mitigation Strategies:
-
Dose Interruption/Reduction: Temporarily halting treatment or reducing the dose can help alleviate gastrointestinal side effects.[8]
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration, potentially including hydrogels or subcutaneous fluid administration if necessary.
-
Dietary Modifications: Provide highly palatable and easily digestible food to encourage eating.
-
Anti-diarrheal Agents: In clinical settings, anti-diarrheal medications like loperamide are used.[9] The use of such agents in animal models should be carefully considered and discussed with veterinary staff to ensure appropriate dosing and to avoid masking worsening toxicity.
-
-
Dosing Schedule Modification: For some tyrosine kinase inhibitors, intermittent dosing schedules have been used to mitigate toxicity while maintaining efficacy.[10] This could be explored in your model.
Issue 3: Elevated Creatine Phosphokinase (CPK) Levels
Elevated CPK can be a sign of muscle damage and is a known dose-limiting toxicity of this compound.[3][4]
Possible Cause:
-
Mechanism-based toxicity affecting muscle tissue.
Suggested Mitigation Strategies:
-
Regular Monitoring: Implement regular monitoring of CPK levels in the blood, especially during dose escalation and at the MTD.
-
Dose Modification: If a significant elevation in CPK is observed, a dose reduction or temporary cessation of treatment is warranted.
-
Clinical Observation: Closely monitor animals for any signs of muscle weakness or distress.
Data Presentation
Table 1: Summary of this compound Toxicities and Maximum Tolerated Dose (MTD) in Clinical Trials
| Toxicity Type | Common Adverse Events | Dose-Limiting Toxicities (DLTs) | MTD (Total Daily Dose) | Reference(s) |
| General Patient Population | Rash-related toxicity (91.8%), Gastrointestinal disorders (69.4%) | Blurred vision, Elevated CPK | 17.0 mg (8.5 mg twice daily) | [3][5] |
| Japanese Patients | Dermatitis acneiform, CPK elevation, Eye disorders | Grade 3 CPK elevation | 8 mg/day (4 mg twice daily) | [4] |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study to Determine MTD
-
Animal Model: Select the appropriate tumor-bearing rodent model (e.g., xenograft or genetically engineered model).
-
Group Allocation: Randomly assign animals to several dosing cohorts (e.g., n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on existing literature, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2.5 mg/kg, 5 mg/kg, 8.5 mg/kg).[3][6]
-
Administration: Administer this compound orally once or twice daily, consistent with clinical dosing schedules.[3][4]
-
Monitoring:
-
Daily: Record body weight, food and water intake, and clinical observations (e.g., skin condition, posture, activity level).
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry, including CPK levels.
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss, significant organ damage, or other severe adverse events).
Visualizations
Caption: Signaling pathway showing this compound inhibition of MEK.
Caption: Troubleshooting workflow for managing this compound in vivo toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synchronous BRAF(V600E) and MEK inhibition leads to superior control of murine melanoma by limiting MEK inhibitor induced skin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Clinical Overview Cardiovascular Toxicity of BRAF and MEK Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 8. mdpi.com [mdpi.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Ro4987655 Versus Other MEK Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MEK) pathway have emerged as a critical class of drugs. As a central node in the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are pivotal for cell proliferation and survival, making them prime targets for therapeutic intervention in various cancers.[1][2] This guide provides a comprehensive head-to-head comparison of Ro4987655, a potent and selective MEK inhibitor, with other notable MEK inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these targeted agents.
Biochemical Potency: A Comparative Analysis
The in vitro potency of MEK inhibitors is a fundamental measure of their activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. The following table summarizes the reported biochemical IC50 values for this compound and other prominent MEK inhibitors against MEK1 and/or MEK2 enzymes. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary.
| MEK Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | MEK1/2 | 5.2 | [3] |
| Trametinib | MEK1/2 | 0.7 (MEK1), 0.9 (MEK2) | [4] |
| Selumetinib | MEK1 | 14 | [5] |
| Cobimetinib | MEK1 | 0.9 | [4] |
| Binimetinib | MEK1/2 | Not specified in provided abstracts | |
| Tunlametinib | MEK1 | 1.9 | [1][6] |
Cellular Activity: Inhibiting Cancer Cell Growth
Beyond enzymatic inhibition, the efficacy of a MEK inhibitor is determined by its ability to suppress the proliferation of cancer cells. The following table presents the cellular IC50 values of this compound in a specific cancer cell line, providing a glimpse into its anti-proliferative potential. Comparative cellular potency data from head-to-head studies are essential for a complete picture and should be a key consideration in future research.
| MEK Inhibitor | Cell Line | IC50 (µM) | Reference(s) |
| This compound | NCI-H2122 (Human lung adenocarcinoma) | 0.0065 | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The ultimate preclinical validation of a MEK inhibitor lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating anti-cancer efficacy. The table below summarizes the in vivo tumor growth inhibition (TGI) data for this compound in a human lung carcinoma xenograft model.
| MEK Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| This compound | NCI-H2122 Xenograft | 1.0 mg/kg | 119% (Day 3) | [7] |
| 2.5 mg/kg | 145% (Day 3) | [7] | ||
| 5.0 mg/kg | 150% (Day 3) | [7] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of MEK inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are crucial.
Biochemical MEK Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on MEK1/2 kinase activity.
Materials:
-
Recombinant human MEK1/2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., inactive ERK2)
-
Test compounds (MEK inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the MEK enzyme, the substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This assay assesses the ability of a MEK inhibitor to inhibit the growth of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2122)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test compounds (MEK inhibitors) dissolved in DMSO
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Xenograft Study (General Protocol)
This study evaluates the anti-tumor efficacy of a MEK inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
Vehicle for drug formulation
-
Test compound (MEK inhibitor)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the drug formulation in the appropriate vehicle. For this compound, a solution in 50% ethanol/50% Cremophor® EL has been used.[7]
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., once daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Conclusion
This compound demonstrates potent biochemical and cellular activity, as well as significant in vivo efficacy in preclinical models. While direct head-to-head comparative studies are limited in the public domain, the available data suggests that this compound is a highly effective MEK inhibitor. Its IC50 value is in the low nanomolar range, comparable to other leading MEK inhibitors like trametinib and cobimetinib. The decision to utilize a specific MEK inhibitor in a research or clinical setting will depend on a multitude of factors, including the specific cancer type, the mutational status of the tumor, and the safety and pharmacokinetic profile of the drug. The experimental protocols and data presented in this guide provide a foundational framework for making such informed decisions. Further head-to-head preclinical and clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against other agents in this class.
References
- 1. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of MEK Inhibitors: Ro4987655 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the MEK inhibitor Ro4987655 with other notable MEK inhibitors, including trametinib, cobimetinib, binimetinib, and selumetinib. The information is compiled from clinical trial data and is intended to inform research and development decisions.
Introduction to MEK Inhibition and Class-Related Toxicities
Mitogen-activated protein kinase (MEK) inhibitors are a class of targeted cancer therapies that block the MEK enzyme in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently overactivated in various cancers, driving tumor cell proliferation and survival. While effective, MEK inhibitors are associated with a predictable pattern of on-target toxicities affecting the skin, gastrointestinal tract, eyes, and cardiovascular system. Proactive management of these adverse events is crucial to optimize treatment outcomes.[1]
Comparative Safety and Tolerability
The safety profiles of this compound and other MEK inhibitors are summarized below. The data is primarily derived from Phase I and III clinical trials.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events (AEs) and Grade 3 or higher AEs for this compound and other selected MEK inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and dosing regimens.
| Adverse Event (All Grades %) | This compound | Trametinib | Cobimetinib (with Vemurafenib) | Binimetinib (with Encorafenib) | Selumetinib |
| Dermatologic | |||||
| Rash/Dermatitis Acneiform | 91.8[2] | 80[3] | 69.6 (Dermatitis acneiform)[4] | 18 (Rash)[5] | 17 (Acneiform rash)[6] |
| Gastrointestinal | |||||
| Diarrhea | 69.4[2] | 42[3] | 69.6[4] | 34[5] | 65[6] |
| Nausea | - | - | 26.1[4] | - | 65[6] |
| Vomiting | - | - | - | - | 65[6] |
| Ocular | |||||
| Blurred Vision/Visual Disturbances | 26[7] | - | - | 20 (Serous Retinopathy)[5] | - |
| Musculoskeletal | |||||
| Elevated Creatine Phosphokinase (CPK) | 44[7] | - | - | - | 31[6] |
| General | |||||
| Fatigue | - | - | 52.2[4] | - | - |
| Pyrexia (Fever) | - | - | - | 18[5] | - |
| Adverse Event (Grade ≥3 %) | This compound | Trametinib | Cobimetinib (with Vemurafenib) | Binimetinib (with Encorafenib) | Selumetinib |
| Dermatologic | |||||
| Rash/Dermatitis Acneiform | - | - | - | - | - |
| Gastrointestinal | |||||
| Diarrhea | - | - | 8.7[4] | - | - |
| Ocular | |||||
| Blurred Vision/Visual Disturbances | - | - | - | - | - |
| Musculoskeletal | |||||
| Elevated Creatine Phosphokinase (CPK) | - | - | - | 10[8] | - |
| General | |||||
| Fatigue | - | - | - | 13[8] | - |
Data for this compound is from a Phase I study and may not be directly comparable to Phase III data for other inhibitors.[2][7] Data for cobimetinib and binimetinib are from combination therapy trials.[4][5][8]
Dose-Limiting Toxicities (DLTs)
-
This compound : Blurred vision and elevated creatine phosphokinase (CPK) were identified as DLTs in a Phase I trial.[2]
-
Trametinib : Rash, diarrhea, and central serous retinopathy were reported as DLTs.[3]
-
Cobimetinib (in combination) : Dose-limiting toxicities have been managed through dose modifications.
-
Binimetinib (in combination) : Serous retinopathy and reversible decreased left ventricular ejection fraction have been noted as DLTs.[8]
-
Selumetinib : Dose reductions have been required for toxic effects, with some patients discontinuing treatment.[6]
Signaling Pathway and Experimental Workflows
The RAS/RAF/MEK/ERK Signaling Pathway
MEK inhibitors target the MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical pathway and the point of intervention for MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of MEK inhibitor intervention.
Experimental Workflow for Safety Assessment in Clinical Trials
The safety of MEK inhibitors in clinical trials is evaluated through a standardized workflow. This involves regular monitoring of patients for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Caption: A generalized workflow for the assessment and management of adverse events in MEK inhibitor clinical trials.
Experimental Protocols
Detailed experimental protocols for safety monitoring in clinical trials involving MEK inhibitors are crucial for ensuring patient safety and for the accurate assessment of a drug's toxicity profile. While full, detailed protocols are often proprietary, the following outlines the key methodologies based on published clinical trial data and management guidelines.
General Safety Monitoring
-
Frequency: Patients are typically monitored for adverse events at each study visit, which usually occurs at the beginning of each treatment cycle (e.g., every 28 days).
-
Assessment: Safety assessments include physical examinations, vital sign measurements, and performance status evaluation (e.g., ECOG performance status).
-
Grading: Adverse events are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modifications: Guidelines for dose interruption, reduction, or discontinuation are predefined in the protocol based on the grade and duration of the adverse event. For many MEK inhibitors, a Grade 3 or intolerable Grade 2 toxicity prompts dose interruption until the AE resolves to Grade 1 or baseline, after which treatment may be resumed at a reduced dose.[9]
Organ-Specific Toxicity Monitoring
Dermatologic Toxicity
-
Assessment: Regular skin examinations are conducted to detect rashes, acneiform dermatitis, dry skin, and other cutaneous toxicities.[10] Patient education on sun protection is crucial, especially for photosensitizing agents.[1]
-
Management: Management strategies are based on the grade of the rash.
-
Grade 1: Topical emollients and sunscreens.
-
Grade 2: Addition of topical corticosteroids and/or oral antibiotics (e.g., doxycycline).
-
Grade 3: Dose interruption of the MEK inhibitor in addition to topical and systemic therapies. Treatment can be resumed at a lower dose upon improvement.[11]
-
Ocular Toxicity
-
Assessment: A baseline ophthalmologic examination is recommended for all patients initiating MEK inhibitor therapy.[12] This typically includes visual acuity testing, slit-lamp examination, and optical coherence tomography (OCT) of the macular region.[6] Follow-up examinations are performed regularly and for any new or worsening visual symptoms.[12]
-
Management:
-
Asymptomatic findings (e.g., MEK-associated retinopathy - MEKAR): Often monitored without treatment modification.
-
Symptomatic visual disturbances: May require dose interruption and consultation with an ophthalmologist.
-
Serious events (e.g., retinal vein occlusion): Typically lead to permanent discontinuation of the MEK inhibitor.[13]
-
Cardiac Toxicity
-
Assessment: Baseline cardiovascular assessment includes an electrocardiogram (ECG) and an evaluation of left ventricular ejection fraction (LVEF) by echocardiogram (ECHO) or multigated acquisition (MUGA) scan.[14] LVEF is then monitored at regular intervals during treatment (e.g., after the first month and then every 3 months).[15] Blood pressure is monitored at every clinical visit.[16]
-
Management:
-
Hypertension: Managed with antihypertensive medications.
-
Asymptomatic LVEF decrease: May require dose interruption and more frequent monitoring. If LVEF recovers, treatment may be resumed, possibly at a lower dose.
-
Symptomatic LVEF decrease (heart failure): Typically leads to permanent discontinuation of the MEK inhibitor.[14]
-
Pharmacodynamic Assessments
-
pERK Inhibition: To assess the biological activity of the MEK inhibitor, the phosphorylation of ERK (pERK) is often measured in surrogate tissues like peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Blood samples are collected at baseline and at various time points after drug administration.
-
PBMCs are isolated from the blood samples.
-
The level of pERK in the PBMCs is quantified using methods such as flow cytometry or Western blotting.
-
The percentage of pERK inhibition is calculated relative to the baseline level.[2]
-
Conclusion
This compound demonstrates a safety profile with manageable toxicities that are consistent with the MEK inhibitor class. The most frequent adverse events are rash-related and gastrointestinal disorders.[2] Compared to other MEK inhibitors, the specific incidences of certain adverse events may differ, though direct comparisons are challenging. The management of MEK inhibitor-related toxicities is generally standardized, involving proactive monitoring and grade-based interventions. For researchers and drug developers, understanding these class-wide and drug-specific safety profiles is essential for designing future clinical trials and developing novel therapeutic strategies involving MEK inhibition.
References
- 1. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular Changes in Metastatic Melanoma Patients Treated with MEK Inhibitor Cobimetinib and BRAF Inhibitor Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Management of Dermatologic Toxicities Associated With Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Treatment‐Related Adverse Events with Agents Targeting the MAPK Pathway in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 11. researchgate.net [researchgate.net]
- 12. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Koselugo® (selumetinib) | Study Design & MOA [koselugohcp.com]
- 14. researchgate.net [researchgate.net]
- 15. jacc.org [jacc.org]
- 16. Mechanistic and Clinical Overview Cardiovascular Toxicity of BRAF and MEK Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pharmacological Inhibition vs. Genetic Knockdown of MEK
A Comparative Analysis of Ro4987655 and MEK siRNA in Cancer Cell Lines
In the realm of cancer research, the Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival. A key player in this pathway, MEK (also known as MAP2K), has emerged as a prime therapeutic target. Researchers today have two primary tools to interrogate and inhibit MEK function: potent small molecule inhibitors like this compound and precise genetic tools such as small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.
At a Glance: this compound vs. MEK siRNA
| Feature | This compound (Pharmacological Inhibition) | MEK siRNA (Genetic Knockdown) |
| Mechanism of Action | Allosteric inhibitor that binds to and deactivates MEK1/2 proteins.[1] | Post-transcriptional gene silencing by targeting MEK1/2 mRNA for degradation. |
| Speed of Onset | Rapid, with effects on downstream signaling observed within hours.[1] | Slower onset, typically requiring 24-72 hours for significant protein knockdown. |
| Specificity | Highly selective for MEK1/2, but potential for off-target effects exists.[1] | Highly specific to the target mRNA sequence, but off-target effects can occur. |
| Duration of Effect | Reversible and dependent on drug concentration and half-life. | Can be transient or stable depending on the experimental design (siRNA vs. shRNA). |
| Cellular Context | Effects can be influenced by cellular uptake, metabolism, and efflux of the drug. | Efficiency is dependent on transfection efficiency and cellular RNAi machinery. |
Performance Data: A Tale of Two Interventions
To provide a quantitative comparison, we have compiled data from studies investigating the effects of this compound and MEK siRNA on cancer cell lines. While direct head-to-head comparative studies are limited, we can draw parallels from experiments conducted in similar contexts.
This compound: Potent Inhibition of Cell Growth and Signaling
In a study utilizing the NCI-H2122 human lung adenocarcinoma cell line, this compound demonstrated potent anti-proliferative activity and effective inhibition of the MAPK pathway.
| Cell Line | This compound IC50 | Effect on pERK Levels | Reference |
| NCI-H2122 | 0.0065 µM | Significant suppression at 0.1 to 1.0 µM | [1] |
Treatment with this compound led to a rapid decrease in phosphorylated ERK (pERK), a direct downstream target of MEK, within 2 hours.[1]
MEK siRNA: Targeted Reduction in Protein Expression and Cell Viability
Genetic knockdown of MEK using siRNA has been shown to effectively reduce MEK protein levels and impact cell viability in various cancer cell lines. In a study on melanoma cell lines, MEK1 and MEK2 siRNA reduced cell viability.
| Cell Line | Transfection Reagent | siRNA Concentration | Reduction in Cell Viability | Reference |
| MEL888, MEL624, YUARGE 13-3064 | Not specified | Not specified | Significant reduction | [2] |
Furthermore, MEK inhibition through another small molecule inhibitor, trametinib, resulted in a significant decrease in pERK levels in these melanoma cell lines, a result that would be mirrored by effective MEK siRNA.[2]
Experimental Protocols: A Guide to Implementation
Detailed and reproducible protocols are paramount for successful research. Below are representative protocols for the use of this compound and MEK siRNA.
This compound Treatment Protocol
This protocol is adapted from a study on the NCI-H2122 cell line.[1]
-
Cell Culture: Maintain NCI-H2122 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 24, 48, 72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for pERK and total ERK or cell viability assays.
MEK siRNA Knockdown Protocol
This is a general protocol for siRNA-mediated knockdown of MEK1/2.
-
siRNA Design and Synthesis: Design or obtain validated siRNA sequences targeting MEK1 and/or MEK2. A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Seed the target cells (e.g., melanoma cell lines) in antibiotic-free medium the day before transfection to achieve 60-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for the manufacturer-recommended time to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown:
-
qPCR: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in MEK1/2 mRNA levels.
-
Western Blot: Prepare cell lysates and perform Western blotting to assess the reduction in total MEK1/2 protein levels and the downstream effect on pERK.
-
-
Phenotypic Analysis: Perform cell-based assays to assess the functional consequences of MEK knockdown, such as cell viability, proliferation, or migration assays.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of intervention.
Caption: Comparative experimental workflows for this compound and MEK siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and MEK siRNA are powerful tools for inhibiting MEK and studying its role in cellular processes. The choice between pharmacological inhibition and genetic knockdown will depend on the specific research question and experimental context.
-
This compound offers a rapid, reversible, and dose-dependent method of MEK inhibition, making it well-suited for studying the acute effects of pathway blockade and for preclinical therapeutic studies.
-
MEK siRNA provides a highly specific and potent method for reducing MEK protein levels, ideal for validating the on-target effects of MEK inhibitors and for studying the long-term consequences of MEK loss-of-function.
By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments and generate more insightful data in the quest to unravel the complexities of the MAPK pathway and develop novel cancer therapies.
References
- 1. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Early Growth Response-1 (EGR1) Knockdown Decreases Melanoma Viability Independent of Mitogen-Activated Extracellular Signal-Related Kinase (MEK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ro4987655: A Comparative Guide to a Novel MEK Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical trial results and patient responses for the selective MEK inhibitor Ro4987655. It offers a comparative analysis with other prominent MEK inhibitors, supported by available clinical and preclinical data. Detailed experimental methodologies for key assays are provided to facilitate understanding and potential replication of pivotal studies.
Introduction to this compound
This compound is an orally active and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Constitutive activation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[2][3] this compound has a unique ring structure that contributes to high metabolic stability and slow dissociation from the MEK enzyme, which may translate to improved clinical efficacy compared to other MEK inhibitors.[2] Preclinical studies in human cancer xenograft models, including non-small-cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma, have demonstrated promising anti-tumor activity.[2]
Clinical Trial Performance of this compound
Phase I clinical trials have evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.
Patient Demographics and Dosing
A Phase I dose-escalation study enrolled 49 patients with various advanced solid tumors, including melanoma, colorectal cancer (CRC), and NSCLC.[2][4] The study explored both once-daily (1.0 to 2.5 mg) and twice-daily (3.0 to 21.0 mg total daily dose) dosing regimens.[2] The Maximum Tolerated Dose (MTD) was established at 8.5 mg twice daily (total daily dose of 17.0 mg).[2] A separate Phase I study in Japanese patients with advanced solid tumors determined an MTD of 8 mg/day (4 mg twice daily).[5]
Efficacy and Patient Responses
In the primary Phase I study, clinical benefit was observed in 21.1% of evaluable patients, which included one confirmed and one unconfirmed partial response.[2] Notably, 79.4% of patients exhibited a reduction in fluorodeoxyglucose (FDG) uptake on positron emission tomography (PET) scans between baseline and day 15, indicating a metabolic response to treatment.[2]
In the Japanese Phase I study, one patient with esophageal cancer had a confirmed partial response, and seven patients demonstrated progression-free survival for longer than 16 weeks.[5]
Table 1: Summary of this compound Phase I Clinical Trial Results
| Parameter | Pan-Tumor Phase I Study[2][4] | Japanese Phase I Study[5] |
| Number of Patients | 49 | 25 (dose-escalation) + 6 (expansion) |
| Tumor Types | Melanoma (n=27), CRC (n=11), NSCLC (n=3), Other | Advanced Solid Tumors |
| MTD | 8.5 mg BID (17.0 mg/day) | 4 mg BID (8 mg/day) |
| Dose-Limiting Toxicities | Blurred vision (n=1), Elevated creatine phosphokinase (CPK) (n=3) | Grade 3 CPK elevation |
| Most Common Adverse Events | Rash-related toxicity (91.8%), Gastrointestinal disorders (69.4%), Eye disorders (26%), CPK elevation (44%) | Dermatitis acneiform, CPK elevation, Eye disorders |
| Clinical Benefit Rate | 21.1% | Not Reported |
| Partial Responses | 2 (1 confirmed, 1 unconfirmed) | 1 (esophageal cancer) |
| Metabolic Response (FDG-PET) | 79.4% of patients showed reduced uptake | Not Reported |
| Pharmacokinetics (Half-life) | ~4 hours | 4.32 to 21.1 hours |
| Pharmacodynamics (pERK inhibition) | High (mean 75%) and sustained at MTD | Dose-dependent increase |
Comparison with Alternative MEK Inhibitors
While direct head-to-head clinical trials comparing this compound with other MEK inhibitors are not available, a comparative overview can be drawn from individual trial data of other approved or investigational MEK inhibitors. The primary alternatives include Trametinib, Cobimetinib, Binimetinib, and Selumetinib.
Table 2: Comparative Overview of MEK Inhibitors
| Drug | Approved Indications (as of late 2025) | Common Adverse Events | Key Efficacy Data (in relevant indications) |
| This compound | Investigational | Rash, GI disorders, CPK elevation, eye disorders[2][5] | 21.1% clinical benefit rate in Phase I (pan-tumor)[2] |
| Trametinib | BRAF V600E/K-mutant metastatic melanoma (as monotherapy or with dabrafenib)[6] | Rash, diarrhea, peripheral edema[6] | Monotherapy: Median PFS 4.8 months vs 1.5 months for chemotherapy in melanoma[6] |
| Cobimetinib | BRAF V600E/K-mutant metastatic melanoma (with vemurafenib)[7] | Diarrhea, rash, fatigue, edema, nausea, vomiting[7] | Combination: Improved PFS and OS over vemurafenib alone in melanoma[7] |
| Binimetinib | BRAF V600E/K-mutant metastatic melanoma (with encorafenib)[3] | Nausea, fatigue, diarrhea, abdominal pain, vomiting | Combination: Improved PFS and OS over vemurafenib alone in melanoma |
| Selumetinib | Neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas[3] | Nausea, vomiting, diarrhea, rash[3] | Significant tumor volume reduction and clinical benefit in pediatric NF1 patients[3] |
Signaling Pathway and Mechanism of Action
This compound targets the core of the MAPK signaling cascade. This pathway is critical for regulating cell growth, proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to its constitutive activation.
Inhibition of MEK by this compound prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and leading to decreased tumor cell proliferation.[1] Preclinical studies have shown that treatment with this compound can lead to a feedback reactivation of the MAPK pathway and activation of the compensatory PI3K/AKT pathway, which may contribute to acquired resistance.[8]
Experimental Protocols
Phosphorylated ERK (pERK) Inhibition Assay in PBMCs
This assay is a key pharmacodynamic biomarker to assess the extent of MEK target engagement by this compound in patients.
Methodology:
-
Blood Collection: Whole blood samples are collected from patients at specified time points (e.g., pre-dose, and at various times post-dose) in EDTA-containing tubes.[9]
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Fixation and Permeabilization: PBMCs are fixed (e.g., with paraformaldehyde) to preserve the cellular state and then permeabilized (e.g., with methanol) to allow intracellular antibody access.
-
Antibody Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of ERK (pERK).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of the pERK signal within the lymphocyte population.
-
Data Analysis: The change in pERK MFI from baseline is calculated to determine the percentage of target inhibition. In the this compound Phase I trial, high (mean 75%) and sustained pERK inhibition was observed at the MTD.[2]
[18F]FDG-PET Imaging
FDG-PET is a non-invasive imaging technique used to assess the metabolic activity of tumors, which often decreases with effective targeted therapy.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize background FDG uptake in muscle and ensure optimal tumor visualization. Blood glucose levels are checked before tracer injection.
-
Radiotracer Injection: A standardized dose of [18F]FDG is administered intravenously.
-
Uptake Period: Patients rest in a quiet, dimly lit room for approximately 60 minutes to allow for the distribution and uptake of FDG in the body.
-
Imaging: A whole-body PET/CT scan is performed. The CT component is used for attenuation correction and anatomical localization of FDG uptake.
-
Image Analysis: The standardized uptake value (SUV), a semi-quantitative measure of FDG uptake, is calculated for tumor lesions. The maximum SUV (SUVmax) is typically used for response assessment.
-
Response Evaluation: The percentage change in tumor SUVmax from baseline to post-treatment scans is calculated to determine metabolic response. A significant decrease in SUVmax is indicative of a positive treatment effect. In the this compound Phase I study, PET scans were performed at baseline and on day 15 of the first cycle.[2][4]
Conclusion and Future Directions
This compound has demonstrated a manageable safety profile, favorable pharmacokinetics and pharmacodynamics, and preliminary anti-tumor activity in early-phase clinical trials. Its ability to potently and sustainably inhibit the MEK/ERK pathway warrants further investigation. While direct comparative data with other MEK inhibitors is lacking, its clinical profile appears to be in line with the class. Future studies should focus on evaluating this compound in specific patient populations with RAS/RAF-mutated tumors and in combination with other targeted agents to overcome potential resistance mechanisms, such as the activation of the PI3K/AKT pathway.[8] The continued use of robust pharmacodynamic and imaging biomarkers will be crucial in guiding the future clinical development of this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor this compound in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of efficacy of a new MEK inhibitor, this compound, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Biomarkers of Response to MEK Inhibitor Ro4987655: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of Ro4987655, a selective MEK inhibitor, with other approved MEK inhibitors. The focus is on biomarkers that predict response to treatment, supported by available experimental data from clinical trials.
Executive Summary
This compound (also known as CH4987655) is a potent and selective oral inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Early clinical development showed promising antitumor activity in patient populations with specific genetic alterations, particularly in melanoma and non-small cell lung cancer (NSCLC).[1][3] However, the development of this compound has been discontinued by Roche and Chugai, limiting the availability of extensive clinical data for direct comparison with approved MEK inhibitors. This guide summarizes the publicly available data for this compound and provides an indirect comparison with other MEK inhibitors based on their efficacy in similar biomarker-defined patient populations.
Biomarkers of Response to this compound
Clinical studies have identified two primary categories of biomarkers for this compound: genetic mutations in the MAPK pathway and plasma metabolomic profiles.
Genetic Mutations
A phase I expansion study of this compound enrolled patients with advanced solid tumors harboring specific mutations in the RAS-RAF pathway.[1][3] The key genetic biomarkers investigated were:
-
BRAF Mutations: Primarily in patients with metastatic melanoma.
-
KRAS Mutations: Primarily in patients with advanced non-small cell lung cancer (NSCLC).[1][3]
Metabolomic Biomarkers
A study in patients with metastatic melanoma identified a panel of 21 plasma metabolites as potential biomarkers of response to this compound. Changes in the levels of these metabolites, including amino acids, propionylcarnitine, phosphatidylcholines, and sphingomyelins, were associated with clinical response.
Comparative Efficacy of this compound and Other MEK Inhibitors
Due to the lack of head-to-head clinical trials, this section provides an indirect comparison of this compound with other commercially available MEK inhibitors based on their performance in biomarker-defined patient populations.
BRAF-Mutant Melanoma
| Treatment | Biomarker | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| This compound | BRAF V600 mutation | 24% (Partial Response) | Not Reported | Not Reported | [1][3] |
| Trametinib | BRAF V600E/K mutation | 22% | 4.8 months | 15.6 months | |
| Cobimetinib (in combination with Vemurafenib) | BRAF V600 mutation | 70% | 12.3 months | 22.3 months | |
| Binimetinib (in combination with Encorafenib) | BRAF V600 mutation | 63% | 14.9 months | 33.6 months |
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Biomarker | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| This compound | KRAS mutation | 11% (Partial Response) | Not Reported | Not Reported | [1][3] |
| Selumetinib (in combination with Docetaxel) | KRAS mutation | 37% | 5.3 months | 9.4 months | |
| Sotorasib (KRAS G12C inhibitor) | KRAS G12C mutation | 37.1% | 6.8 months | 12.5 months | [4] |
NRAS-Mutant Melanoma
While the this compound trial included BRAF wild-type melanoma patients, a specific cohort for NRAS mutations was not explicitly detailed in the primary publications. However, NRAS mutations are a known driver in this population.
| Treatment | Biomarker | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| Binimetinib | NRAS mutation | 15% | 2.8 months | 11.0 months |
Signaling Pathways and Experimental Workflows
RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK in the RAS/RAF/MEK/ERK signaling pathway, the primary target of this compound and other MEK inhibitors.
References
- 1. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor this compound (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Patients with KRAS G12C–Mutated NSCLC Experience a Short PFS When Treated with Docetaxel-Containing Regimens - Journal of Oncology Navigation & Survivorship [jons-online.com]
Safety Operating Guide
Personal protective equipment for handling Ro4987655
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Ro4987655, a potent and selective MEK inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical compound with potential antineoplastic activity.[1] As with many kinase inhibitors, it should be handled with care to avoid exposure. The specific hazards are detailed in the Safety Data Sheet (SDS). A comprehensive PPE strategy is mandatory for all handling procedures.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound Handling
| Task | Minimum PPE Requirement |
| Receiving and Storage | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing of Solid Compound | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator (in the absence of a ventilated enclosure) |
| Preparation of Solutions | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- Work within a certified chemical fume hood or biological safety cabinet |
| In Vitro/In Vivo Administration | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C for long-term stability.
-
For stock solutions, storage at -80°C is recommended.[2]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation
-
All weighing of the powdered compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weigh boats.
-
For solution preparation, consult the solubility information provided by the supplier. This compound is soluble in DMSO.[3]
-
Add solvents slowly and cap the vial securely before mixing.
Experimental Use
-
When conducting experiments, ensure that all procedures are performed in a designated area.
-
Avoid skin contact and aerosol generation.
-
All equipment and surfaces should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the material).
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Protocols and Data
In Vitro MEK Inhibition Assay
Detailed protocols for assessing the in vitro efficacy of this compound as a MEK inhibitor can be found in the scientific literature. These assays typically involve treating cancer cell lines with varying concentrations of the compound and measuring the phosphorylation status of downstream targets like ERK.
In Vivo Xenograft Studies
For in vivo efficacy studies, this compound can be administered to tumor-bearing animal models. Dosing, formulation, and administration routes will vary depending on the specific experimental design. Animal handling and experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Table 2: this compound In Vitro and In Vivo Activity
| Parameter | Value | Reference |
| MEK1 IC₅₀ | 5.2 nM | [2][3] |
| Cell Proliferation IC₅₀ (NCI-H2122) | 0.0065 µM | [2] |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway
This compound is an inhibitor of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in cancer and plays a crucial role in cell proliferation and survival.[1][4]
Caption: The inhibitory action of this compound on the MAPK signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
